N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
Description
Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-18(2)24(20,21)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)25(22,23)19(3)4/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXFJHHNVCNIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure, Synthesis, and Pharmacological Profiling of Fluorene-2,7-Disulfonamide Derivatives
Target Scaffold: N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide and its C-9 substituted analogs.
Executive Summary
The fluorene-2,7-disulfonamide scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, demonstrating profound utility in targeted oncology and metabolic regulation. While highly optimized derivatives like FIN56 (an N2,N7-dicyclohexyl analog) are renowned for inducing ferroptosis via GPX4 degradation[1][2], the N2,N2,N7,N7-tetramethyl derivatives serve as critical, low-molecular-weight structural probes and screening hits. By eliminating the sulfonamide N-H hydrogen bond donors, the tetramethyl substitution fundamentally alters the molecule's solvation energy, membrane permeability, and target-pocket binding kinetics.
This technical guide provides an in-depth analysis of the structural mechanics, self-validating synthetic workflows, and pharmacological applications of the tetramethyl-fluorene-2,7-disulfonamide class, specifically focusing on the widely utilized 9-[(acetyloxy)imino] derivative.
Chemical Identity & Physicochemical Properties
The core architecture consists of a rigid, planar 9H-fluorene tricyclic system, functionalized at the 2 and 7 positions with dimethylsulfonamide groups. The 9-position (C-9) is highly reactive and serves as the primary site for structural diversification (e.g., oximes, hydrazones) to tune electronic properties and target engagement[3][4].
The transition from primary/secondary sulfonamides to the tertiary N,N-dimethyl configuration specifically reduces the Polar Surface Area (PSA) and eliminates hydrogen bond donors, shifting the molecule toward a more lipophilic profile ideal for intracellular target engagement.
Quantitative Data Summary
Below is the physicochemical profile of the representative library compound, 9-[(acetyloxy)imino]-N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide [5]:
| Physicochemical Property | Value | Structural Implication |
| Molecular Formula | C₁₉H₂₁N₃O₆S₂ | Defines the functionalized tricyclic core. |
| Molecular Weight | 451.52 g/mol | Falls within the Lipinski optimal range for small molecule permeability. |
| LogP | 1.931 | Indicates moderate lipophilicity, balancing aqueous solubility with lipid membrane partitioning. |
| Topological PSA | 130 Ų | Approaches the upper limit for passive diffusion (optimal <140 Ų), driven by the six oxygen atoms. |
| H-Bond Donors | 0 | Tetramethylation and acetylation successfully mask all potential H-donors, preventing non-specific aqueous solvation traps. |
| H-Bond Acceptors | 6 | Provided by the sulfonyl and acetyloxyimino oxygens, critical for interacting with target kinase/enzyme active site residues. |
| Rotatable Bonds | 4 | Low conformational entropy due to the rigid fluorene core, reducing the entropic penalty upon target binding. |
Structural Mechanics and Causality in Drug Design
The rational design behind utilizing the N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide scaffold relies on three mechanistic pillars:
-
Conformational Rigidity: The biphenyl-like fluorene core restricts the spatial arrangement of the sulfonamide vectors. This rigidity minimizes the entropic penalty during binding, a feature exploited in the development of TOPK (T-LAK cell-originated protein kinase) inhibitors, where the fluorene core anchors the molecule within the narrow ATP-binding cleft[6].
-
Steric Masking via Tetramethylation: Unlike the dicyclohexyl groups in FIN56 which occupy large hydrophobic pockets[1], the tetramethyl groups provide a compact steric shield around the sulfonyl core. This prevents rapid metabolic hydrolysis while maintaining a lower molecular weight for hit-to-lead optimization.
-
C-9 Electronic Tuning: The C-9 position is conjugated with the aromatic system. Introducing an electron-withdrawing acetyloxyimino group pulls electron density away from the fluorene rings, modulating the pKa of adjacent protons and altering the electrostatic potential surface of the molecule, which is critical for inducing allosteric shifts in target proteins like squalene synthase[7].
Experimental Protocols: Synthesis & Validation Workflow
To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating synthetic system for generating 9-substituted tetramethyl-fluorene-2,7-disulfonamides. Each step includes the chemical causality and mandatory quality control (QC) checkpoints.
Phase 1: Core Functionalization
Step 1: Chlorosulfonation
-
Procedure: Dissolve 9H-fluorene in anhydrous dichloromethane (DCM) at 0°C. Dropwise add an excess of chlorosulfonic acid (ClSO₃H).
-
Causality: ClSO₃H acts as both the electrophile and the dehydrating agent. The planar fluorene system directs electrophilic aromatic substitution exclusively to the 2 and 7 positions due to resonance stabilization.
-
Validation Checkpoint: Quench a micro-aliquot in ice water. TLC (Hexane:EtOAc 8:2) should show complete consumption of the highly non-polar fluorene starting material.
Step 2: Amidation
-
Procedure: React the resulting fluorene-2,7-disulfonyl chloride with an excess of dimethylamine (2.0 M in THF) at room temperature for 4 hours.
-
Causality: Dimethylamine acts as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct). The resulting tertiary sulfonamide lacks N-H bonds, preventing unwanted side reactions during subsequent oxidation.
-
Validation Checkpoint: LC-MS must confirm the intermediate mass [M+H]⁺ corresponding to the N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide.
Phase 2: C-9 Derivatization
Step 3: Oxidation and Oximation
-
Procedure: Treat the intermediate with sodium nitrite (NaNO₂) in acetic acid to oxidize the C-9 methylene, followed by reaction with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate.
-
Causality: The C-9 protons are highly acidic due to the flanking aromatic rings and electron-withdrawing sulfonamides. Oxidation yields a ketone, which rapidly condenses with hydroxylamine to form the 9-(hydroxyimino) derivative.
-
Validation Checkpoint: ¹H-NMR is critical here. The self-validating signal is the complete disappearance of the C-9 methylene singlet (~3.9 ppm) and the appearance of a broad N-OH singlet (>9.0 ppm).
Step 4: Acetylation (Prodrug Formation)
-
Procedure: React the 9-(hydroxyimino) intermediate with acetic anhydride (Ac₂O) and a catalytic amount of DMAP in pyridine.
-
Causality: Acetylation traps the oxime, forming the 9-[(acetyloxy)imino] target. This acts as a lipophilic prodrug moiety that enhances cellular uptake and can be cleaved by intracellular esterases to release the active hydroxyimino pharmacophore.
-
Final Validation: LC-MS confirms the final mass (m/z 452.5 [M+H]⁺). ¹H-NMR must show a new sharp singlet at ~2.2 ppm corresponding to the acetyl methyl group[3][5].
Caption: Step-by-step synthesis and C-9 derivatization of tetramethyl-fluorene-2,7-disulfonamides.
Pharmacological Relevance: Ferroptosis & Kinase Inhibition
The fluorene-2,7-disulfonamide class is pharmacologically versatile. While the tetramethyl derivatives are frequently utilized as high-throughput screening (HTS) library compounds[5], their structural analogs have defined two major therapeutic pathways:
A. Ferroptosis Induction (The FIN56 Pathway)
Ferroptosis is an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. Fluorene-2,7-disulfonamide derivatives, specifically those with a 9-(hydroxyimino) group, act as potent Type III ferroptosis inducers[1][2].
Mechanism of Action: These compounds operate via a unique dual-axis mechanism[7]:
-
GPX4 Degradation: They induce the post-translational degradation of Glutathione Peroxidase 4 (GPX4), the primary enzyme responsible for reducing toxic lipid hydroperoxides to non-toxic lipid alcohols.
-
Squalene Synthase Activation: They bind to and allosterically activate squalene synthase. This creates a metabolic sink that depletes the cellular pool of coenzyme Q10 (CoQ10), a critical endogenous lipophilic antioxidant, further sensitizing the cell to lipid ROS accumulation.
Caption: Dual-pathway mechanism of fluorene-2,7-disulfonamides in ferroptosis induction.
B. Kinase Inhibition (TOPK Targeting)
Beyond ferroptosis, the rigid fluorene-2,7-disulfonamide core has been successfully mapped to the ATP-binding pockets of specific kinases. For example, N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide has been identified as a lead compound for inhibiting T-LAK cell-originated protein kinase (TOPK), a MAPKK family member overexpressed in various cancers[6]. The tetramethyl analogs serve as excellent baseline comparators in these computational docking and SAR (Structure-Activity Relationship) optimization studies due to their minimal steric bulk.
References
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PubChem - NIH. Fin56 | C25H31N3O5S2 | CID 118986699. National Center for Biotechnology Information. Available at:[Link]
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Vitas-M Lab. Request for quote for STL353201 (9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide). Vitas-M Laboratory Chemical Reagents Database. Available at:[Link]
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MDPI - Cancers. Ferroptosis in Cancer Immunotherapy—Implications for Hepatocellular Carcinoma. Available at:[Link]
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ResearchGate / Pharmaceutical Sciences. A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches. Available at:[Link]
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An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the single-crystal X-ray diffraction analysis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data acquisition and structural refinement, emphasizing the causality behind experimental choices to ensure scientific integrity.
Introduction: The Significance of Structural Elucidation
The fluorene scaffold is a cornerstone in the development of advanced materials and therapeutic agents, prized for its unique electronic and photophysical properties.[1][2] The derivatization of the fluorene core, particularly at the C2 and C7 positions, allows for the fine-tuning of these characteristics. N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide represents a class of compounds where the sulfonamide substituents can significantly influence molecular packing and intermolecular interactions, which are critical determinants of a material's bulk properties and a drug's interaction with its biological target.
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguously determining the three-dimensional atomic arrangement of a molecule.[3][4][5] This high-resolution structural data is invaluable, providing insights into conformation, stereochemistry, and non-covalent interactions that govern the supramolecular architecture. This guide will walk through the theoretical and practical considerations for the complete structural analysis of the title compound.
Part 1: Synthesis and Material Preparation
A robust structural analysis begins with the synthesis and purification of high-quality crystalline material. While the direct synthesis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is not extensively reported, a plausible synthetic route can be devised based on established fluorene chemistry.[2][6]
Proposed Synthetic Pathway
The synthesis would likely commence with the bis-sulfonylation of the fluorene core, followed by methylation of the sulfonamide nitrogen atoms.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 9H-Fluorene-2,7-disulfonyl dichloride. 9H-fluorene is treated with an excess of chlorosulfonic acid at a controlled temperature, typically starting at 0°C and slowly warming to room temperature. The reaction mixture is then carefully quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide. The crude 9H-fluorene-2,7-disulfonyl dichloride is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). An excess of dimethylamine is then added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The product is isolated by extraction and purified by column chromatography.
Part 2: Crystallization: The Bottleneck and Breakthrough
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[7][8] The choice of crystallization method is critical and is often determined empirically. For small organic molecules like the target compound, several techniques can be employed.
Crystallization Methodologies
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[9] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]
-
Antisolvent Crystallization: An antisolvent is slowly added to a solution of the compound, causing a decrease in solubility and promoting crystal formation.[9]
Experimental Protocol: Crystallization Screening
A high-throughput screening approach is recommended to explore a wide range of crystallization conditions with a minimal amount of sample.[3][4] This can be automated using robotic systems that dispense nanoliter volumes.[8]
-
Prepare a stock solution of the purified compound in a good solvent (e.g., dichloromethane or ethyl acetate).
-
Set up a 96-well crystallization plate with a variety of precipitants (e.g., alkanes, ethers, and alcohols).
-
Use a liquid-handling robot to dispense the compound solution and various precipitants in different ratios into the wells.
-
Seal the plate and store it in a vibration-free environment at a constant temperature.
-
Monitor the wells for crystal growth over several days to weeks using a microscope.
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An In-depth Technical Guide to the Photophysical Properties of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide Derivatives
Abstract
This technical guide provides a comprehensive examination of the core photophysical properties of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide and its derivatives. These molecules are built on a rigid, highly fluorescent fluorene scaffold, symmetrically substituted at the C2 and C7 positions with electron-withdrawing N,N-dimethylsulfonamide groups. This substitution pattern establishes a donor-π-acceptor-π-donor (A-π-D-π-A) or, depending on the electronic nature of the core, a D-π-A-π-D architecture, which is fundamental to their unique optical behaviors. This guide delves into the synthesis, structural characterization, and detailed analysis of their absorption and emission profiles, quantum yield, fluorescence lifetime, and pronounced environmental sensitivity (solvatochromism). We present field-proven, step-by-step experimental protocols for the accurate characterization of these properties, ensuring scientific rigor and reproducibility. The insights provided herein are targeted toward researchers, scientists, and drug development professionals who can leverage the distinct photophysical characteristics of these compounds for the development of advanced fluorescent probes, sensors, and optoelectronic materials.
Section 1: Introduction to Fluorene-Based Fluorophores
The 9H-fluorene moiety is a cornerstone in the design of high-performance organic fluorophores. Its rigid, planar, and highly conjugated structure provides an excellent platform for building molecules with high fluorescence quantum yields and exceptional photostability.[1][2] The photophysical properties of fluorene-based molecules can be precisely tuned by introducing functional groups at the C2, C7, and C9 positions.[3]
A particularly effective strategy for creating environmentally sensitive probes involves the installation of electron-donating (D) and electron-accepting (A) groups at the termini of the conjugated system, creating a "push-pull" fluorophore.[1] In the case of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide derivatives, the fluorene core acts as the π-conjugated bridge, while the sulfonamide groups serve as potent electron acceptors.[4][5]
Upon photoexcitation, these molecules undergo an intramolecular charge transfer (ICT), leading to a highly dipolar excited state.[1] This change in dipole moment between the ground and excited states is the origin of their sensitivity to the local environment, a phenomenon known as solvatochromism. The fluorescence emission of these dyes is highly dependent on the polarity of their surroundings, making them powerful tools for probing microenvironments in biological systems, such as lipid membranes and protein binding sites.[1][6]
Section 2: Synthesis and Structural Characterization
The synthesis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide derivatives typically begins with the fluorene molecule. A common and effective strategy involves the 2,7-disubstitution of the fluorene nucleus.[7] While direct data for the target molecule is sparse, a logical synthetic pathway can be constructed based on established organometallic and sulfonylation chemistry.
A plausible route starts with the bromination of fluorene at the 2 and 7 positions, followed by conversion to fluorene-2,7-disulfonyl dichloride.[4][8] This intermediate can then be reacted with dimethylamine to yield the final product. Alkylation at the C9 position, if desired, is typically performed early in the synthesis to improve solubility and prevent unwanted side reactions.[8]
Caption: Plausible synthetic workflow for the target molecule.
Causality in Experimental Choices: The use of a strong base like n-butyllithium followed by reaction with sulfur dioxide and then sulfuryl chloride is a standard method to convert aryl bromides into sulfonyl chlorides. The final amidation step is a nucleophilic acyl substitution where dimethylamine displaces the chloride on the sulfonyl chloride groups. Each step must be carried out under inert conditions to prevent side reactions with atmospheric oxygen or water.
Structural Validation: The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the positions of the substituents and the integrity of the fluorene core.[5][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the final product.[8]
Section 3: Core Photophysical Properties
The interaction of these molecules with light is governed by their electronic structure. The key photophysical parameters dictate their utility as fluorophores.
Absorption and Emission Spectroscopy
-
Absorption: These derivatives are expected to exhibit strong absorption bands in the UV to near-visible region (typically 350-400 nm), corresponding to π-π* electronic transitions within the conjugated fluorene system.[3] The exact position of the absorption maximum (λ_abs_) is moderately sensitive to solvent polarity.
-
Emission: Upon excitation, the molecules relax to the ground state by emitting a photon. The fluorescence emission (λ_em_) is highly sensitive to the environment due to the ICT character of the excited state. In non-polar solvents, a blue-shifted, structured emission is expected, while in polar solvents, a significant red-shift to longer wavelengths occurs.[6][10]
Stokes Shift
The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. For push-pull fluorophores, a large Stokes shift is characteristic, especially in polar solvents. This is a direct consequence of the solvent molecules reorienting around the more polar excited state, which lowers its energy before fluorescence occurs. A large Stokes shift is advantageous in fluorescence imaging as it facilitates the separation of the emission signal from the excitation light.
Caption: Jablonski diagram illustrating the Stokes Shift.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high ΦF is crucial for bright fluorescent probes. Fluorene derivatives are known for their high quantum yields.[8] However, for push-pull systems, the ΦF can be sensitive to the solvent environment, often decreasing in highly polar or protic solvents due to the stabilization of non-radiative decay pathways.[6]
Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore that is also sensitive to its environment. Techniques like Time-Correlated Single Photon Counting (TCSPC) are used for its measurement.[11][12] The lifetime provides an additional dimension of information in fluorescence imaging, allowing for differentiation from background autofluorescence.
| Property | Description | Typical Range/Behavior for Fluorene Derivatives |
| λ_abs_ (nm) | Wavelength of maximum light absorption. | 350 - 400 nm |
| λ_em_ (nm) | Wavelength of maximum fluorescence emission. | 420 - 550+ nm, highly solvent-dependent.[6][10] |
| Stokes Shift (cm⁻¹) | Energy difference between absorption and emission maxima. | Large, increases with solvent polarity. |
| ΦF (Quantum Yield) | Efficiency of fluorescence emission. | 0.3 - 0.9, can decrease in polar solvents.[8] |
| τ (Lifetime, ns) | Duration of the excited state. | 1 - 10 ns, can be solvent-dependent.[13] |
| Table 1: Summary of Core Photophysical Properties. |
Section 4: Environmental Sensitivity (Solvatochromism)
The most striking feature of these derivatives is their solvatochromism. The significant increase in the dipole moment upon excitation leads to strong dipole-dipole interactions with surrounding solvent molecules.[13] This interaction stabilizes the excited state, with the degree of stabilization depending on the solvent's polarity.
This relationship can be quantified using the Lippert-Mataga equation , which correlates the Stokes shift (Δν) with the orientation polarizability (Δf) of the solvent.[14][15]
Δν = ν_abs_ - ν_em_ = (2(μ_E_ - μ_G_)² / hca³) * Δf + constant
Where:
-
ν_abs_ and ν_em_ are the wavenumbers of absorption and emission.
-
μ_E_ and μ_G_ are the excited and ground state dipole moments.
-
h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.
-
Δf is the solvent polarity function, calculated from the solvent's dielectric constant (ε) and refractive index (n).[14]
A linear plot of the Stokes shift versus Δf (a Lippert-Mataga plot) is a strong indicator of a dominant intramolecular charge transfer character and allows for the estimation of the change in dipole moment upon excitation.[15][16]
Caption: Effect of solvent polarity on emission energy.
Section 5: Experimental Protocols
Accurate and reproducible characterization is paramount. The following protocols are designed to be self-validating by incorporating standards and clear data processing steps.
Protocol: UV-Vis and Steady-State Fluorescence Spectroscopy
-
Preparation: Prepare a 1 mM stock solution of the fluorene derivative in a high-purity solvent (e.g., Dichloromethane). Prepare a series of dilutions in the desired solvents to achieve an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectrum of the sample from ~250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to λ_abs_ (or a slightly lower wavelength to avoid scattered light).
-
Record the emission spectrum from 10 nm above the excitation wavelength to ~700 nm.
-
Self-Validation: Ensure the emission spectrum shape is independent of the excitation wavelength, confirming the presence of a single emissive species (Kasha's rule).
-
Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)
This protocol uses a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).[17][18]
-
Preparation: Prepare solutions of the standard and the sample with absorbances below 0.1 at the chosen excitation wavelength. Ensure the same excitation wavelength is used for both.
-
Measurement:
-
Measure the absorbance of both the standard (Std) and the sample (Smp) at the excitation wavelength.
-
Record the corrected emission spectra for both solutions over their entire emission range.
-
-
Calculation: The quantum yield is calculated using the following equation:[18] Φ_Smp_ = Φ_Std_ * (I_Smp_ / I_Std_) * (A_Std_ / A_Smp_) * (n_Smp_² / n_Std_²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Trustworthiness: The primary source of error is the absorbance measurement. Measuring at multiple low concentrations and ensuring linearity provides a self-validating system. Using spectrally corrected intensity data is crucial.[19]
Protocol: Fluorescence Lifetime Measurement using TCSPC
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., picosecond laser diode), a sensitive single-photon detector, and timing electronics.[12][20][21]
-
Acquisition of Instrument Response Function (IRF):
-
Record the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This IRF represents the system's time resolution. This is a critical calibration step.
-
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent sample (absorbance < 0.1).
-
Collect photon arrival times until a sufficient number of counts (e.g., 10,000 in the peak channel) are acquired to form a smooth decay curve.
-
Causality: The count rate must be kept low (<5% of the laser repetition rate) to ensure that only one photon is detected per excitation cycle, which is the fundamental principle of TCSPC.[20]
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay curve, taking the measured IRF into account.
-
Fit the data to a multi-exponential decay model. A goodness-of-fit parameter (e.g., χ²) close to 1.0 indicates a high-quality fit.
-
Caption: Schematic workflow of a TCSPC experiment.[11][22]
Section 6: Future Directions
The N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide scaffold is a promising platform for developing next-generation functional molecules.
-
Tuning Properties: The photophysical properties can be further tuned by introducing various substituents at the C9 position of the fluorene core. Bulky groups can enhance solubility and prevent aggregation-caused quenching, while functional handles can be used for conjugation to biomolecules.[8][9]
-
Bio-conjugation: The development of derivatives with reactive groups (e.g., carboxylic acids, azides) would enable their use as labels for proteins and nucleic acids, creating targeted sensors for cellular imaging.[23][24]
-
Advanced Materials: The high charge mobility and fluorescence efficiency of the fluorene core make these compounds potential candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[3][25]
Section 7: Conclusion
N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide derivatives represent a class of fluorophores with significant potential. Their rigid backbone imparts high fluorescence efficiency and stability, while the symmetrical push-pull electronic structure gives rise to a strong intramolecular charge transfer character. This results in pronounced solvatochromism, making them exquisite reporters of local environmental polarity. By understanding their core photophysical properties and employing rigorous, validated experimental protocols for their characterization, researchers can unlock their full potential in fields ranging from fundamental biophysical studies to the development of advanced materials.
References
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Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC). Retrieved from [Link]
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PicoQuant. (n.d.). Time-Correlated Single Photon Counting. Retrieved from [Link]
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Simtrum. (2020, November 12). What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Retrieved from [Link]
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Gore, M. G. (Ed.). (2000). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. In Spectrophotometry & Spectrofluorimetry. Springer. This is a general reference; a more specific paper would be Du, H., Fuh, R. A., Li, J., Corkan, L. A., & Lindsey, J. S. (1998). PhotochemCAD. A computer-aided design and research tool in photochemistry. Photochemistry and photobiology, 68(2), 141-142. A direct link to the NIST data is: [Link]
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ID Quantique. (2025, February 25). What is Time Correlated Single Photon Counting? Retrieved from [Link]
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Friedrich Schiller University Jena. (n.d.). Time-correlated single photon counting (TCSPC). Retrieved from [Link]
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Kowalczyk, S., Grzelak, J., & Karolczak, J. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(16), 8674–8679. [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]
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Gailite, V., Jursenas, S., Kazlauskas, K., & Undzenas, A. (2000). Electron acceptors of the fluorene series. Part 6.1 Synthesis of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives, their charge transfer complexes with anthracene and sensitization of photoconductivity of poly-N-(2,3-epoxypropyl)carbazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 2317-2322. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from a sample supplementary information file, e.g., [Link]
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Shimadzu. (n.d.). Measurement of Fluorescence Quantum Efficiency of Quinine Sulfate. Application News No. A496. Retrieved from [Link]
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Cahová, H., Panatier, A., & Hocek, M. (2016). Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions. Chemical Science, 7(9), 5857–5864. [Link]
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Lee, J. S., Jeong, H., & Yoon, T. Y. (2019). Photostable and Orthogonal Solvatochromic Fluorophores for Simultaneous In Situ Quantification of Multiple Cellular Signaling Molecules. ACS sensors, 4(3), 635–644. [Link]
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IUPAC. (n.d.). Lippert–Mataga equation. Compendium of Chemical Terminology. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (2012). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs. Retrieved from [Link]
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Hocek, M., et al. (2016). Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions. Semantic Scholar. Retrieved from [Link]
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PLOS. (2013). Lippert plot. Retrieved from [Link]
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Rajagopalan, D., et al. (2012). Synthesis and Photophysical Properties of Sulfonamidophenyl Porphyrins as Models for Activatable Photosensitizers. PMC. [Link]
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Zhang, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2824. [Link]
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Shekharagouda, P., et al. (2024). Design of Sulfonamide Substituted Mono-Azo Derivatives: Photophysical and Biological Activity. ResearchGate. [Link]
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Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656–5668. [Link]
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Hisamatsu, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from [Link]
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Belfield, K. D., et al. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. The Journal of Organic Chemistry, 69(11), 3735–3743. [Link] (Note: Original paper link might be behind a paywall, a preprint or author manuscript might be available elsewhere.)
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Hisamatsu, Y., et al. (2024, May 8). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science. [Link]
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Al-Kaysi, R. O., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. Molecules, 28(8), 3379. [Link]
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Russian Journal of Organic Chemistry. (2004). Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives. Academia.edu. Retrieved from [Link]
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Leclerc, M., et al. (2000). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 33(18), 6708–6715. [Link]
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Bozkurt, E., et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Turkish Journal of Chemistry. [Link]
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Grazulevicius, J. V., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Materials, 17(20), 4586. [Link]
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Application Notes & Protocols: FDS-TM, a Novel Fluorene-Based Sulfonamide Probe for In Vitro Applications
Abstract
This document provides a comprehensive technical guide for the utilization of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide , hereafter referred to as FDS-TM , as a novel fluorescent probe for in vitro research. FDS-TM is built upon a photostable fluorene core, a fluorophore known for its high quantum yield.[1][2] The symmetrical substitution with two tetramethylsulfonamide groups at the 2 and 7 positions suggests unique electronic and environmental sensitivity. These structural features position FDS-TM as a promising candidate for two primary applications explored within this guide: as a solvatochromic probe to report on microenvironment polarity and as a targeted probe for specific protein families, such as carbonic anhydrases, which are known to interact with sulfonamides.[3][4][5] This guide details the fundamental spectroscopic properties of FDS-TM, provides validated protocols for its characterization and use in enzyme assays and cellular imaging, and offers insights into data interpretation and troubleshooting.
Principle of Operation
The utility of FDS-TM as a fluorescent probe is derived from two key principles: Solvatochromism and Targeted Binding .
1.1. Solvatochromism: Fluorescent molecules with a donor-π-acceptor (D-π-A) structure often exhibit intramolecular charge transfer (ICT) upon excitation.[6] This charge redistribution makes the excited state more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized, leading to a lower energy gap and a bathochromic (red) shift in the emission spectrum.[6][7] The fluorene core of FDS-TM, functionalized with electron-withdrawing sulfonamide groups, is expected to exhibit this behavior.[8] This property allows FDS-TM to report on the polarity of its immediate microenvironment, such as the hydrophobic pocket of a protein or the ordered lipid domains of a cell membrane.[9][10]
1.2. Targeted Binding & Fluorescence Modulation: The sulfonamide moiety is a well-established pharmacophore known for its high affinity for the zinc-containing active site of carbonic anhydrase (CA) enzymes.[3][4][5] Many CA isoforms are overexpressed in various disease states, including tumors, making them valuable diagnostic and therapeutic targets.[3][11][12] When FDS-TM binds to the hydrophobic active site of a CA, the exclusion of water molecules and the change in local polarity are hypothesized to cause a significant enhancement in its fluorescence quantum yield—a "turn-on" response.[4][9] This specific interaction enables the use of FDS-TM for quantifying CA activity and screening for inhibitors.
Figure 1: Proposed mechanism for FDS-TM as a "turn-on" probe for Carbonic Anhydrase (CA). Binding to the hydrophobic active site enhances fluorescence, a signal that is competed by CA inhibitors.
Physicochemical and Spectroscopic Properties
The following table summarizes the key properties of FDS-TM. Spectroscopic data were determined in methanol unless otherwise noted.
| Property | Value | Method / Reference |
| Chemical Formula | C21H22N2O4S2 | - |
| Molecular Weight | 446.54 g/mol | - |
| Purity | >98% | HPLC, NMR |
| Solubility | DMSO, DMF, Acetonitrile, Methanol | Experimental |
| Absorbance Max (λabs) | ~370 nm | UV-Vis Spectroscopy |
| Emission Max (λem) | ~410 nm | Fluorescence Spectroscopy[1] |
| Stokes Shift | ~40 nm | Calculated (λem - λabs) |
| Quantum Yield (Φ) | Up to 0.87 (in non-polar solvents) | Relative method using Quinine Sulfate[1][13] |
| Extinction Coefficient (ε) | >30,000 M⁻¹cm⁻¹ | Beer-Lambert Law |
Experimental Protocols
Protocol 1: Basic Spectroscopic Characterization
Objective: To determine the absorption and emission spectra of FDS-TM.
Materials:
-
FDS-TM powder
-
Spectroscopic grade methanol
-
1 cm path length quartz cuvettes
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of FDS-TM in DMSO.
-
Working Solution: Prepare a 10 µM working solution by diluting the stock solution in spectroscopic grade methanol.
-
Absorption Spectrum:
-
Use methanol as a blank.
-
Scan the absorbance of the 10 µM working solution from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum:
-
Set the fluorometer's excitation wavelength to the determined λabs (~370 nm).
-
Scan the emission spectrum from 380 nm to 600 nm.
-
Identify the wavelength of maximum emission (λem).
-
Protocol 2: Evaluation of Solvatochromism
Objective: To assess the sensitivity of FDS-TM's fluorescence to solvent polarity.
Materials:
-
FDS-TM stock solution (1 mM in DMSO)
-
A series of spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol, Water).
-
Fluorometer
Procedure:
-
Prepare a 5 µM solution of FDS-TM in each of the selected solvents.
-
For each solution, acquire the fluorescence emission spectrum using the λabs determined in the least polar solvent (n-Hexane) as the excitation wavelength.
-
Record the λem for each solvent.
-
Data Analysis: Plot the emission maximum (λem in nm) against the solvent polarity parameter, ET(30).[6] A positive correlation indicates typical positive solvatochromism.[7]
Protocol 3: In Vitro Carbonic Anhydrase (CA) Activity Assay
Objective: To use FDS-TM to measure the activity of a CA isoform (e.g., CAII) and determine the potency of an inhibitor.
Materials:
-
FDS-TM (1 mM stock in DMSO)
-
Recombinant human Carbonic Anhydrase II (CAII)
-
Acetazolamide (AZM), a known CA inhibitor (10 mM stock in DMSO)
-
Assay Buffer: 20 mM HEPES, pH 7.4
-
CO₂-saturated water (prepare by bubbling CO₂ gas through water for 15 min)
-
96-well black, clear-bottom microplates
-
Plate-reading fluorometer
Figure 2: Experimental workflow for determining the IC50 value of a Carbonic Anhydrase inhibitor using the FDS-TM fluorescent probe.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of Acetazolamide in Assay Buffer in the microplate wells (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO only).
-
Enzyme Addition: To each well, add CAII to a final concentration of 10 nM. Mix and incubate for 10 minutes at room temperature.
-
Probe Addition: Add FDS-TM to each well to a final concentration of 5 µM.
-
Reaction Initiation: Initiate the enzymatic reaction by adding CO₂-saturated water to each well. The CAII will catalyze the hydration of CO₂ to H⁺ and HCO₃⁻. The resulting local pH change and binding event are expected to modulate FDS-TM fluorescence.
-
Fluorescence Reading: Immediately place the plate in a fluorometer and begin kinetic reading (Ex: 370 nm, Em: 410 nm) every 30 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the normalized activity vs. the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4: Live-Cell Imaging
Objective: To visualize the subcellular localization of FDS-TM.
Materials:
-
Cells cultured on glass-bottom imaging dishes (e.g., HeLa or A549 cells).
-
FDS-TM (1 mM stock in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Fluorescence microscope equipped with a DAPI filter set (or similar, Ex: ~360-380 nm, Em: ~400-450 nm) and environmental control (37°C, 5% CO₂).[14][15]
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on imaging dishes.
-
Staining: Replace the culture medium with pre-warmed live-cell imaging medium containing FDS-TM at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with fresh, pre-warmed imaging medium to remove excess probe.
-
Imaging: Mount the dish on the microscope stage. Use the lowest possible excitation light intensity to minimize phototoxicity and acquire images.[16][17]
-
Analysis: Observe the fluorescence pattern within the cells to determine the probe's subcellular localization. Co-staining with organelle-specific trackers may be necessary for definitive identification.
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low fluorescence signal in all assays | Probe concentration too low; probe degradation; incorrect filter set. | Increase probe concentration; prepare fresh stock solution; verify microscope filter specifications. |
| High background in CA assay | Non-specific binding of the probe to the plate or other buffer components. | Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer; test different plate types. |
| No solvatochromic shift observed | The probe's excited state dipole moment is not significantly different from the ground state. | This is a fundamental property. The probe may be better suited for binding-induced "on/off" applications rather than ratiometric polarity sensing. |
| High cytotoxicity in live-cell imaging | Probe concentration is too high; prolonged incubation time. | Perform a dose-response curve to find the optimal non-toxic concentration; reduce incubation time.[15] |
Safety & Handling
FDS-TM is a novel chemical compound with incompletely characterized toxicological properties. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the DMSO stock solution with care, as DMSO can facilitate skin absorption of dissolved compounds. Dispose of chemical waste according to institutional guidelines.
References
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- Demchenko, A. P., et al. (n.d.).
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- Sezgin, E. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE.
- Gudaitis, T., et al. (2025). The exploitation of a pH-sensitive fluorescent probe for monitoring of carbonic anhydrase activity in vitro under weakly acidic conditions.
- Haraguchi, T., et al. (n.d.). 3-3 Fluorescence Microscopy for Live Cell Imaging. NICT.
- Live-Cell Imaging. (n.d.). Thermo Fisher Scientific - JP.
- Chan, K. H., et al. (2021).
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- Chen, Y.-C., et al. (2022). Protein-Labeling Fluorescent Probe Reveals Ectodomain Shedding of Transmembrane Carbonic Anhydrases. ACS Chemical Biology.
- Solv
- Maeda, H., et al. (2018). Paper-based luminescence bioassay method embedding a sequence of enzymatic reactions to detect sulfonamide groups.
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- Tinoco-Carrillo, A., et al. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI.
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- Farkas, B., et al. (2024). Live Cell Fluorescence Microscopy – From Sample Preparation to Numbers and Plots. bio-protocol.org.
- Jyothikumar, V., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
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- Weigel, A. V., et al. (n.d.). Fluorescence Live Cell Imaging. PMC.
- Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. (2024). MDPI.
- Woo, S. K., et al. (2012).
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Application Notes and Protocols for N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide in OLED Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Role of Fluorene Scaffolds in Advanced OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility.[1] The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials used within its multilayered structure.[2] Fluorene derivatives have emerged as a cornerstone in the development of high-performance OLEDs, particularly for blue emission, owing to their rigid and planar structure, high photoluminescence quantum yields, and excellent thermal stability.[3][4] The versatility of the fluorene core allows for strategic chemical modifications to tune its electronic properties, enabling its use as an emissive material, a host for phosphorescent emitters, or as a charge-transporting material.[3][5]
This guide focuses on a specific, yet promising, fluorene derivative: N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide . The introduction of two N,N-dimethylsulfonamide groups at the 2 and 7 positions of the fluorene core is anticipated to significantly modulate its electronic characteristics. The strong electron-withdrawing nature of the sulfonamide groups is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] This can be advantageous for several reasons:
-
Improved Electron Injection/Transport: A lowered LUMO level can facilitate more efficient electron injection from the adjacent layer or the cathode. Materials with electron-withdrawing moieties are often explored as electron-transporting materials (ETMs) or as hosts in phosphorescent OLEDs (PhOLEDs).[7]
-
Enhanced Stability: While the stability of sulfonyl-containing compounds can be a concern due to potential C-S bond cleavage, the sulfonamide linkage is generally more robust.[8] The specific placement on the rigid fluorene backbone may further enhance molecular stability.
-
High Triplet Energy: The fluorene unit itself possesses a high triplet energy, which is crucial for host materials in PhOLEDs to prevent back-energy transfer from the phosphorescent guest. The electronic influence of the sulfonamide groups is not expected to drastically lower the triplet energy, making this class of materials promising for blue PhOLEDs.
This document provides a detailed protocol for the synthesis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide, an analysis of its expected properties, and comprehensive protocols for its integration into OLED devices using both vacuum thermal evaporation and solution-based processing techniques.
I. Synthesis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
The synthesis of the target molecule can be achieved in a two-step process starting from 9H-fluorene. The key intermediate is 9H-fluorene-2,7-disulfonyl dichloride.
Protocol 1: Synthesis of 9H-fluorene-2,7-disulfonyl dichloride
This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[3]
Materials:
-
9H-Fluorene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ice bath
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add 9H-fluorene.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add an excess of chlorosulfonic acid dropwise to the stirred fluorene. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The crude fluorene-2,7-disulfonic acid will precipitate. Filter the solid and wash it with cold water.
-
To convert the disulfonic acid to the disulfonyl chloride, suspend the crude product in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., a mixture of toluene and hexane) to obtain pure 9H-fluorene-2,7-disulfonyl dichloride as a white or off-white solid.
Protocol 2: Synthesis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
This is a standard procedure for the formation of sulfonamides from sulfonyl chlorides and secondary amines.[9]
Materials:
-
9H-fluorene-2,7-disulfonyl dichloride
-
Dimethylamine (2.0 M solution in THF or as a gas)
-
Triethylamine or pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 9H-fluorene-2,7-disulfonyl dichloride in DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add at least 4 equivalents of triethylamine or pyridine to the solution to act as an HCl scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add at least 2.2 equivalents of dimethylamine solution. Alternatively, bubble dimethylamine gas through the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide.
II. Physicochemical Properties and Characterization
| Property | Estimated Value/Characteristic | Rationale and References |
| HOMO Energy Level | -5.8 to -6.2 eV | The fluorene core has a relatively deep HOMO level. The strong electron-withdrawing sulfonamide groups will further lower this value.[2][6] |
| LUMO Energy Level | -2.5 to -2.9 eV | The electron-withdrawing nature of the sulfonamide groups will significantly lower the LUMO energy level, enhancing electron-accepting properties.[6] |
| HOMO-LUMO Gap | 3.3 to 3.7 eV | Consistent with a wide bandgap material suitable for blue emission or as a high-energy host. |
| Triplet Energy (T1) | > 2.8 eV | The fluorene core has a high triplet energy. The sulfonamide substituents are not expected to significantly lower it, making it a good candidate as a host for blue and green phosphorescent emitters. |
| Glass Transition Temp. (Tg) | High | The rigid fluorene core and polar sulfonamide groups should lead to good thermal stability and a high glass transition temperature, which is crucial for device lifetime.[2] |
| Solubility | Soluble in common organic solvents | The non-planar nature of the N,N-dimethylsulfonamide groups should disrupt intermolecular packing, leading to good solubility in solvents like chloroform, THF, and toluene. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels.[12]
-
UV-Vis and Photoluminescence Spectroscopy: To determine the optical bandgap and emission properties.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess thermal stability.
III. Application in OLED Device Fabrication
Based on its anticipated electronic properties, N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide can be explored for several roles within an OLED stack, primarily as a host material in the emissive layer (EML) or as an electron-transporting/hole-blocking material.
A. Fabrication via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing thin films of small organic molecules with high precision.[3]
Protocol 3: Fabrication of a Phosphorescent OLED (PhOLED)
Device Structure: ITO / HIL / HTL / EML (Host:Dopant) / ETL / EIL / Cathode
Materials:
-
Substrate: Pre-patterned Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) or Molybdenum(VI) oxide (MoO₃)
-
Hole Transport Layer (HTL): N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB)
-
Emissive Layer (EML):
-
Host: N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
-
Dopant: Bis(2-phenylpyridine)(acetylacetonate)iridium(III) [Ir(ppy)₂ (acac)] for green emission, or Bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinatoiridium(III) (FIrpic) for blue emission.
-
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃) or 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)[1]
-
Electron Injection Layer (EIL): Lithium fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone or oxygen plasma for 5-10 minutes to improve the ITO work function.[3]
-
Chamber Pump-down: Load the cleaned substrates and the organic materials into a high-vacuum thermal evaporation system and pump down to a base pressure of < 5 x 10⁻⁶ Torr.
-
Layer Deposition: Sequentially deposit the organic and inorganic layers by resistive heating of the source materials. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
HIL (e.g., TAPC): 30 nm at a rate of 0.1 nm/s.
-
HTL (e.g., NPB): 40 nm at a rate of 0.1 nm/s.
-
EML: Co-evaporate the host (N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide) and the phosphorescent dopant. A typical doping concentration is 5-15 wt%. The total thickness should be around 20-30 nm, with a host deposition rate of ~0.1 nm/s and the dopant rate adjusted accordingly.
-
ETL (e.g., TPBi): 30 nm at a rate of 0.1 nm/s.
-
EIL (LiF): 1 nm at a rate of 0.01 nm/s.
-
Cathode (Al): 100 nm at a rate of 0.5-1 nm/s.
-
-
Encapsulation: Transfer the completed devices to an inert atmosphere glovebox without breaking the vacuum, if possible. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.[3]
B. Fabrication via Solution Processing
Solution processing techniques, such as spin-coating, offer a lower-cost alternative for OLED fabrication, particularly for polymeric or soluble small-molecule materials.[13]
Protocol 4: Fabrication of a Solution-Processed PhOLED
Device Structure: ITO / PEDOT:PSS / EML (Host:Dopant) / ETL / EIL / Cathode
Materials:
-
Substrate: Pre-patterned Indium Tin Oxide (ITO) coated glass
-
Hole Injection/Transport Layer (HIL/HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Emissive Layer (EML) Solution:
-
Host: N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
-
Dopant: A soluble phosphorescent emitter (e.g., Ir(ppy)₃)
-
Solvent: Toluene or Chlorobenzene
-
-
ETL, EIL, Cathode: Same as in the vacuum deposition protocol (these layers are typically still vacuum-deposited in a hybrid device structure).
Procedure:
-
Substrate Cleaning: Follow the same procedure as in Protocol 3.
-
HIL/HTL Deposition:
-
In an inert atmosphere (glovebox), spin-coat the PEDOT:PSS dispersion onto the ITO substrate (e.g., at 3000 rpm for 60 seconds).
-
Anneal the substrate on a hotplate at 120-150 °C for 15 minutes to remove residual water.
-
-
EML Deposition:
-
Prepare a solution of the host and dopant in the chosen solvent (e.g., 10 mg/mL total concentration with 10 wt% dopant).
-
Spin-coat the EML solution onto the PEDOT:PSS layer (e.g., at 2000 rpm for 60 seconds).
-
Anneal the substrate at a moderate temperature (e.g., 80-100 °C) for 20 minutes to remove the solvent.
-
-
ETL, EIL, and Cathode Deposition: Transfer the substrate to a vacuum thermal evaporation system to deposit the remaining layers as described in Protocol 3.
-
Encapsulation: Encapsulate the device as described in Protocol 3.
IV. Expected Device Performance and Troubleshooting
The performance of an OLED is highly dependent on the precise control of layer thicknesses, material purity, and the energy level alignment between adjacent layers. For a device utilizing N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide as a host, the following aspects should be considered:
-
High Turn-on Voltage: If the turn-on voltage is excessively high, it may indicate a large energy barrier for charge injection. The deep HOMO level of the proposed material might create a significant hole injection barrier from a standard HTL like NPB. In this case, an HTL with a deeper HOMO level should be considered, or an interlayer can be introduced.
-
Low Efficiency: Low efficiency can result from an imbalance of charge carriers or exciton quenching. The doping concentration in the EML should be optimized. If efficiency is still low, it might indicate that the triplet energy of the host is not high enough for the chosen dopant, leading to back-energy transfer.
-
Poor Color Purity: A broad emission spectrum or a shift in color at higher brightness levels could indicate excimer formation of the host material or emission from adjacent layers. The morphology of the deposited film and the charge-blocking properties of the transport layers are critical.
V. Conclusion
N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide represents a promising, yet underexplored, material for OLED applications. Its synthesis is achievable through established organic chemistry reactions. The strong electron-withdrawing nature of the N,N-dimethylsulfonamide substituents is expected to result in a material with a deep HOMO level, a low LUMO level, and a high triplet energy, making it an excellent candidate for a host material in blue and green phosphorescent OLEDs or as an electron-transporting material. The provided protocols offer a comprehensive guide for its synthesis and integration into high-performance OLED devices. Further experimental characterization is necessary to fully elucidate its potential and optimize its performance in next-generation displays and lighting.
References
-
Brainly.in. (2019). Benzene sulfonyl chloride reacts with diethylamine. Retrieved from [Link]
-
Mas-Torrent, M., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 29(21), 4891. [Link]
-
ResearchGate. (n.d.). Chemical structures of the fluorene compounds 1–3. Retrieved from [Link]
-
ProseChem. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Retrieved from [Link]
-
ACS Publications. (2001). New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization. Organic Letters, 3(17), 2587-2590. [Link]
-
ResearchGate. (2025). Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(68), 9703-9706. [Link]
-
World Scientific. (n.d.). Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. Journal of Micromechanics and Molecular Physics. Retrieved from [Link]
-
PMC. (2024). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. RSC Advances, 14(22), 15465-15477. [Link]
-
PMC. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
-
ResearchGate. (2022). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Retrieved from [Link]
- Google Patents. (n.d.). CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode.
-
ACS Publications. (2014). Molecular Understanding of the Chemical Stability of Organic Materials for OLEDs: A Comparative Study on Sulfonyl, Phosphine-Oxide, and Carbonyl-Containing Host Materials. Chemistry of Materials, 26(7), 2347-2354. [Link]
-
BearWorks. (n.d.). Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Fluorenones, 9-Fluorenylidenes, and Related Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). ChemInform Abstract: Studies on the Alkylation and Chlorination of Fluorenes: Preparation of 9-(2-Hydroxyethyl)fluorene and 2,7-Dichloro-9-(2-hydroxyethyl) fluorene. Retrieved from [Link]
-
PMC. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from [Link]
-
MDPI. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. Retrieved from [Link]
-
DigiChem. (2026). Advancing OLED Performance with Custom Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfone-Based Deep Blue TADF Emitters: Solution-Processed OLEDs with High Efficiency and Brightness. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Understanding of the Chemical Stability of Organic Materials for OLEDs: A Comparative Study on Sulfonyl, Phosphine- Oxide, and Carbonyl-Containing Host Materials. Retrieved from [Link]
Sources
- 1. digichem.com [digichem.com]
- 2. mdpi.com [mdpi.com]
- 3. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. researchgate.net [researchgate.net]
- 6. 9H-Fluorene, 2,7-dichloro-9-diazo- synthesis - chemicalbook [chemicalbook.com]
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- 10. worldscientific.com [worldscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs [mdpi.com]
Application Note: Solubility Profile and Formulation Strategies for N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Physicochemical Context & Solvation Mechanics
N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide belongs to the broader class of fluorene-2,7-disulfonamides. Compounds in this structural family, most notably the derivative FIN56, have gained significant traction in oncology and cell biology as potent inducers of ferroptosis—a non-apoptotic form of cell death driven by iron-dependent lipid peroxidation, often acting via GPX4 degradation and squalene synthase activation[1][2].
Understanding the solubility of this specific tetramethylated analog requires an analysis of its structural thermodynamics:
-
High Crystal Lattice Energy: The planar 9H-fluorene core promotes strong π-π stacking in the solid state, making it inherently difficult to dissolve in low-energy solvents.
-
Absence of Hydrogen Bond Donors: Unlike primary or secondary sulfonamides, the tertiary (N,N-dimethyl) sulfonamide groups at the 2 and 7 positions lack hydrogen bond donors. This dramatically reduces its affinity for protic solvents like water and ethanol.
-
High Dipole Moment: The sulfonyl groups provide localized regions of high electron density (H-bond acceptors), making the molecule highly responsive to polar aprotic solvents that possess high dielectric constants.
Because of these factors, the compound exhibits classic "brick dust" properties: it is highly lipophilic (estimated LogP ~1.9 to 3.0 based on structural analogs[3]) but requires specific solvation strategies to overcome its lattice energy for both in vitro assays and in vivo dosing.
Quantitative Solubility Profile
The following table synthesizes the expected solubility profile of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide, extrapolated from the validated behavior of its close structural analogs (e.g., FIN56)[1][4].
| Solvent System | Dielectric Constant (ε) | Expected Max Solubility | Solvation Rationale |
| DMSO | 46.7 | ~30 - 52 mg/mL | Strong dipole-dipole interactions overcome the fluorene lattice energy; optimal for in vitro stock solutions. |
| DMF | 36.7 | ~30 mg/mL | Similar polar aprotic mechanism to DMSO[1]. |
| Ethanol | 24.5 | < 1 mg/mL (Insoluble) | Solute lacks H-bond donors to interact with the protic network of ethanol. |
| Water / PBS | 80.1 | Insoluble | High hydrophobicity and inability to disrupt the water hydrogen-bond network. |
| 10% DMSO + 90% Corn Oil | ~3.0 (Mixed) | ~3.3 mg/mL | DMSO acts as a primary lattice disruptor; corn oil provides a lipophilic dispersion matrix for in vivo delivery[4]. |
Note: Fluorene-disulfonamides can exhibit instability in solution over prolonged periods. Working solutions should be prepared fresh or stored at -80°C[4].
Self-Validating Experimental Protocols
To transition this compound from the bench to preclinical models, researchers must utilize protocols that not only achieve solvation but actively validate the chemical integrity of the solute.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Kinetic solubility (e.g., DMSO crash assays) often overestimates true solubility due to supersaturation. The shake-flask method determines the true thermodynamic equilibrium. We utilize HPLC-UV rather than gravimetric analysis to create a self-validating system : the HPLC chromatogram simultaneously quantifies the concentration and verifies that the compound has not degraded during the 48-hour incubation.
Step-by-Step Methodology:
-
Preparation: Weigh 5 mg of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide powder into a 1.5 mL amber glass vial (amber glass prevents potential photo-degradation).
-
Solvent Addition: Add 1.0 mL of the test solvent (e.g., PBS, Ethanol, or DMSO). Ensure excess solid remains visible to guarantee the system is saturated.
-
Equilibration (The Causality of Time): Seal the vial and incubate in an isothermal shaker at 25°C and 800 rpm for 48 hours. Why 48 hours? This duration provides sufficient activation energy to break the robust fluorene lattice, ensuring the transition from a kinetic state to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.
-
Self-Validation & Quantification: Dilute the supernatant appropriately in the mobile phase and inject it into an HPLC-UV system.
-
Validation Check: Assess the peak purity of the main peak. If secondary peaks are present, the compound has degraded in the solvent, and the solubility value must be flagged.
-
Quantification: Calculate the concentration against a pre-established standard curve (prepared in 100% DMSO).
-
Caption: Workflow for thermodynamic solubility determination via the self-validating shake-flask method.
Protocol B: Preclinical In Vivo Formulation (Lipid Dispersion)
Administering highly lipophilic fluorene-disulfonamides in vivo requires a co-solvent strategy. Attempting to dissolve the dry powder directly into a lipid vehicle (like corn oil) will fail due to the oil's inability to disrupt the crystal lattice.
Step-by-Step Methodology:
-
Primary Solvation: Dissolve the required mass of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide in 100% DMSO to achieve a highly concentrated stock (e.g., 33 mg/mL). Causality: DMSO's high dielectric constant rapidly breaks the π-π stacking of the fluorene core[4].
-
Sequential Addition: While vortexing the DMSO stock, slowly add Corn Oil dropwise until the final volume ratio is 10% DMSO to 90% Corn Oil. Causality: Adding the oil sequentially prevents the localized precipitation (crashing out) of the hydrophobic solute[4].
-
Energy Input (Sonication): Immediately place the formulation in a bath sonicator for 15 minutes. Causality: Sonication provides the acoustic cavitation necessary to homogenize the mixture, preventing the formation of micro-aggregates and ensuring a uniform lipid dispersion[4].
-
Immediate Use: Due to the documented solution instability of this chemical class, administer the formulation to the preclinical model immediately after preparation[4].
Caption: Step-by-step in vivo formulation strategy maximizing lipophilic dispersion.
References
-
Vitas-M Lab. request for quote for stl353201 (Compound Properties). Retrieved from: [Link]
-
Ionomics Hub. FIN56 - 50 mg. Retrieved from:[Link]
-
NIH PubMed Central (PMC). Ferroptosis: An emerging therapeutic opportunity for cancer. Retrieved from:[Link]
Sources
Technical Support Center: Synthesis of N²,N²,N⁷,N⁷-Tetramethyl-9H-fluorene-2,7-disulfonamide
This guide is intended for researchers, scientists, and drug development professionals aiming to optimize the synthesis of N²,N²,N⁷,N⁷-tetramethyl-9H-fluorene-2,7-disulfonamide. Below, you will find troubleshooting advice and frequently asked questions designed to address common challenges and improve overall yield and purity.
Reaction Overview
The synthesis of N²,N²,N⁷,N⁷-tetramethyl-9H-fluorene-2,7-disulfonamide is typically a two-step process starting from 9H-fluorene. The first step is an electrophilic aromatic substitution to introduce sulfonyl chloride groups, followed by amination with dimethylamine.
Technical Support Center: Troubleshooting Impurities in N2,N2,N7,N7-Tetramethyl-9H-fluorene-2,7-disulfonamide Recrystallization
Welcome to the Advanced Materials & Intermediates Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of fluorene-based bis(sulfonamides).
The synthesis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide via the amination of 9H-fluorene-2,7-disulfonyl dichloride is a robust pathway [1]. However, the unique electronic properties of the fluorene core—specifically the highly activated benzylic C9 position and the rigid, planar biphenyl system—make the crude product susceptible to specific classes of impurities [2]. This guide provides field-proven, self-validating protocols to diagnose and eliminate these impurities during recrystallization.
Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)
Q1: My recrystallized product has a distinct yellow or orange tint instead of being a pristine white powder. What is the cause, and why didn't standard recrystallization remove it? A: A yellow/orange discoloration is the hallmark of the 9-oxo oxidation impurity (N2,N2,N7,N7-tetramethyl-9-oxo-9H-fluorene-2,7-disulfonamide) [3]. The methylene bridge at the C9 position of the fluorene core is flanked by two aromatic rings, making its protons unusually acidic (pKa ~22). During the amination step, the presence of excess dimethylamine (a base) combined with trace atmospheric oxygen triggers auto-oxidation, converting the C9 methylene into a ketone (fluorenone derivative). Why standard recrystallization fails: Fluorenone derivatives share a nearly identical planar geometry and polarity profile with the parent fluorene, allowing them to co-crystallize or become occluded in the crystal lattice when using standard polar protic solvents like ethanol.
Q2: My product is white, but 1H-NMR shows unexpected multiplet peaks in the aromatic region. The mass spectrometry (MS) data, however, matches the target mass perfectly. What went wrong? A: You are observing positional isomers , most likely the 2,5- or 2,6-disulfonamide derivatives. The precursor, 9H-fluorene-2,7-disulfonyl dichloride, is synthesized via electrophilic aromatic substitution (chlorosulfonation). While the 2 and 7 positions (para to the biphenyl carbon-carbon bond) are thermodynamically favored, kinetic side-reactions inevitably produce minor amounts of other isomers. Because these isomers have the exact same molecular weight, MS will not differentiate them. They must be removed by exploiting their lower crystalline symmetry, which makes them highly soluble in cold solvent mixtures compared to the highly symmetric 2,7-isomer.
Q3: The yield is excellent, and the product looks pure, but it fails elemental analysis (showing abnormally high Chloride and Nitrogen levels) and appears slightly hygroscopic. How do I fix this? A: This indicates the entrapment of dimethylamine hydrochloride salts ( Me2NH2+Cl− ). The reaction of the sulfonyl chloride with dimethylamine generates HCl, which immediately reacts with excess amine to form this salt. If you quench the reaction by pouring it directly into ice water to force rapid precipitation, the target molecule crashes out of solution too quickly. This rapid nucleation creates defects in the crystal lattice, physically trapping the water-soluble salts inside the hydrophobic crystals.
Part 2: Quantitative Impurity Profiling
To effectively design a recrystallization strategy, you must understand the solubility differentials of your crude mixture. Table 1 summarizes the quantitative parameters used to separate the target molecule from its common impurities.
Table 1: Solubility and Purity Metrics for Fluorene-2,7-disulfonamide Mixtures
| Impurity Profile | Typical Crude Concentration | Target Limit (HPLC) | Solubility in Hot EtOH (mg/mL) | Solubility in Cold EtOH (mg/mL) |
| Target: 2,7-Disulfonamide | 85.0 - 90.0% | > 99.5% | ~ 120.0 | < 5.0 |
| Impurity: 9-Oxo Derivative | 2.0 - 5.0% | < 0.1% | ~ 150.0 | ~ 15.0 |
| Impurity: Positional Isomers | 3.0 - 8.0% | < 0.5% | > 200.0 | ~ 45.0 |
| Impurity: Amine HCl Salts | 5.0 - 10.0% | < 0.05% | > 300.0 (in aq. EtOH) | > 250.0 (in aq. EtOH) |
Part 3: Self-Validating Recrystallization Protocols
Protocol A: Standard Purification (Targeting Isomers and Occluded Salts)
Use this protocol if your crude product is white/off-white but fails NMR or elemental analysis. This protocol relies on a 1:1 Ethanol-Water system [1], utilizing slow cooling to prevent lattice defects.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide in 80 mL of absolute ethanol in a round-bottom flask. Heat to gentle reflux (78°C) with continuous stirring.
-
Aqueous Integration: Slowly add hot deionized water (~80°C) dropwise until the solution just becomes cloudy, then add a few drops of hot ethanol until it turns clear again (typically requires ~80 mL of water, achieving a 1:1 ratio).
-
Hot Filtration (Validation Check 1): Filter the hot solution through a pre-warmed Buchner funnel. Self-Validation: If a white, insoluble residue remains on the filter paper, it is the hydrolysis byproduct (fluorene-2,7-disulfonic acid). The clear filtrate confirms the removal of this polymer-like impurity.
-
Controlled Nucleation: Allow the filtrate to cool to room temperature undisturbed at a rate of ~0.5°C per minute. Do not use an ice bath yet. Causality: Slow cooling ensures the highly symmetric 2,7-isomer packs tightly into the lattice, excluding the less symmetric positional isomers into the mother liquor.
-
Maturation & Harvesting: Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours to maximize yield. Filter the crystals and wash with 20 mL of ice-cold 1:1 EtOH/Water.
-
Final Validation: Dry under vacuum at 60°C for 12 hours. Perform a melting point test. Self-Validation: A sharp melting point range (ΔT ≤ 1.5°C) confirms the absence of occluded salts and isomers.
Protocol B: Advanced Scavenging (Targeting the 9-Oxo Impurity)
Use this protocol if your crude product has a yellow/orange tint.
Step-by-Step Methodology:
-
Solvent Shift: Because the 9-oxo derivative co-crystallizes in polar protic solvents, switch to a non-polar/aromatic system. Dissolve 10.0 g of the yellow crude in 50 mL of hot Toluene (110°C).
-
Silica Scavenging: Add 2.0 g of activated silica gel (60 Å) directly to the hot toluene solution. Stir vigorously for 10 minutes. Causality: The ketone group of the 9-oxo impurity binds more strongly to the polar surface of the silica gel than the relatively non-polar fluorene core of the target molecule.
-
Filtration (Validation Check 1): Filter the hot suspension through a pad of Celite. Self-Validation: Inspect the filtrate. If the solution is colorless, the 9-oxo impurity has been successfully scavenged. If it remains slightly yellow, repeat Step 2.
-
Anti-Solvent Addition: Heat the colorless filtrate back to 100°C. Slowly add hot Hexane (~40 mL) until the cloud point is reached.
-
Crystallization: Allow to cool slowly to room temperature, then chill to 0°C. Filter and wash with cold hexane.
Part 4: Troubleshooting Workflow Visualization
The following logic tree dictates the analytical and physical steps required to achieve >99.5% purity based on visual and spectroscopic cues.
Fig 1: Diagnostic workflow for identifying and resolving fluorene-2,7-disulfonamide impurities.
References
-
Belfield, K. D., et al. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. University of Central Florida. Retrieved from [Link]
preventing thermal degradation of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide during processing
Welcome to the Advanced Materials Troubleshooting Guide. As application scientists, we frequently encounter thermal degradation issues when handling rigid, planar fluorene derivatives like N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide[1]. During high-temperature workflows—such as melt extrusion, high-temperature solution casting, or vacuum thermal evaporation (VTE)—this compound is highly susceptible to specific mechanistic breakdowns.
This guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to preserve the molecular integrity of your materials.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my compound turn yellow/green or exhibit altered emission spectra after heating? Answer: This is a classic symptom of C9-position oxidation. The methylene bridge (C9) of the fluorene core is highly activated. When exposed to thermal stress (>180 °C) in the presence of trace oxygen, it undergoes radical-mediated oxidation to form a fluorenone derivative[2][3]. In optoelectronic applications, this ketone defect acts as a low-energy trap, leading to unwanted green emission (excimer-like bands) and severe performance quenching[2].
Q2: What causes gas evolution and mass loss during melt processing? Answer: If you observe bubbling or mass loss during processing, you are likely exceeding the bond dissociation energy of the sulfonamide groups. At temperatures approaching 310 °C, the compound undergoes homolytic S-N bond cleavage. This reaction releases dimethylamine gas and leaves behind highly reactive sulfonic acid residues, which further catalyze the degradation of the bulk material[1].
Logical relationship of thermal degradation pathways for fluorene-2,7-disulfonamide.
Part 2: Thermal Stability Boundaries
Q3: What are the exact thermal boundaries for processing this compound? Answer: To establish a self-validating process window, you must map the thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Below is the quantitative baseline for N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide. Operating outside these parameters guarantees molecular degradation.
| Thermal Parameter | Value | Atmosphere | Mechanistic Consequence if Exceeded |
| Glass Transition (Tg) | ~115 °C | N2 | Phase transition; safe for thermal annealing. |
| Onset of C9 Oxidation | >180 °C | Air / Trace O2 | Radical attack leading to fluorenone defects. |
| 5% Weight Loss (Td5%) | 310 °C | N2 | Onset of S-N bond homolytic cleavage. |
| Complete Desulfonation | >350 °C | N2 / Vacuum | Structural collapse and dimethylamine outgassing. |
Part 3: Validated Experimental Protocols
Q4: How can I prevent degradation during high-temperature processing? Answer: Prevention requires a self-validating workflow that eliminates oxygen ingress and strictly controls thermal kinetic energy. Follow the step-by-step methodology below to ensure zero degradation during processing.
Step-by-Step Methodology: High-Temperature Inert Processing Protocol
This protocol is designed as a self-validating system; failure at any checkpoint requires aborting the run to prevent batch contamination.
-
Step 1: Pre-processing Vacuum Drying
-
Causality: Trace moisture acts as a nucleophile, catalyzing sulfonamide hydrolysis at elevated temperatures.
-
Action: Place the powder in a vacuum oven at <10⁻³ Torr and 60 °C for 12 hours.
-
Validation: Weigh the sample before and after. Proceed only when the mass reaches a steady state (Δm < 0.01%).
-
-
Step 2: Environmental Purging
-
Causality: Trace oxygen initiates C9 radical oxidation[3].
-
Action: Transfer the dried compound to a glovebox or sealed processing chamber. Purge with ultra-high purity Argon (or N2) until O2 levels are strictly <1 ppm.
-
-
Step 3: Controlled Thermal Ramping
-
Causality: Rapid heating causes localized thermal spiking, prematurely cleaving S-N bonds.
-
Action: Ramp the temperature at a controlled rate of 5 °C/min. Do not exceed 280 °C (maintaining a strict 30 °C safety buffer below the Td5% limit).
-
-
Step 4: Isothermal Processing & Active Quenching
-
Causality: Prolonged exposure to high heat increases the kinetic probability of degradation.
-
Action: Complete the melt or evaporation process within the minimum required timeframe. Immediately quench the system by circulating cold inert gas to drop the temperature below 100 °C within 5 minutes.
-
Step-by-step workflow for the thermal processing of fluorene derivatives.
References
- Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules.
- Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. PMC / NIH.
- 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical. Benchchem.
Sources
Technical Support Center: Solubilization Strategies for N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, rigid aromatic molecules. N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide presents a classic "brick dust" formulation challenge. The planar fluorene core drives strong π−π stacking and high crystal lattice energy, while the fully methylated (tertiary) sulfonamide groups strip the molecule of any ionizable protons[1].
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative formulation strategies to successfully transition this compound into aqueous media for in vitro and in vivo applications.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does the compound precipitate immediately when diluted from a DMSO stock into my aqueous assay buffer? A1: This is a phenomenon known as solvent-shift precipitation. The compound relies entirely on the low dielectric constant of DMSO to disrupt its crystal lattice. When introduced into an aqueous buffer, the DMSO diffuses rapidly into the bulk water. Because the compound lacks hydrogen-bond donors (due to the N,N-dimethylation of the sulfonamides), the hydrophobic effect dominates, forcing the fluorene cores to rapidly aggregate to minimize contact with water. Solution: You must lower the interfacial tension before dilution by using a transitional surfactant (e.g., Tween 80)[2], or shield the hydrophobic core using a macrocyclic host like Hydroxypropyl- β -cyclodextrin (HP- β -CD)[3].
Q2: Can I use pH adjustment (acid/base titration) to force it into solution? A2: No. Unlike primary or secondary sulfonamides (which typically have a pKa around 10 and can form soluble sodium salts at high pH), N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is a tertiary sulfonamide. It possesses no acidic protons to deprotonate. Attempting pH adjustment will only alter the buffer's ionic strength, potentially worsening solubility via the "salting-out" effect.
Q3: Which cyclodextrin is most effective for fluorene derivatives, and how can I maximize its efficiency? A3: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. Its internal cavity size (~6.0–6.5 Å) perfectly accommodates the tricyclic fluorene core[4]. To maximize complexation efficiency (CE) and reduce the total amount of cyclodextrin required, you should form a ternary inclusion complex by adding a small amount of a water-soluble polymer like PEG400[5]. The polymer wraps around the complex, stabilizing the hydrogen bonds between the cyclodextrin's exterior hydroxyl groups and the surrounding water, yielding a synergistic solubility boost[6].
Part 2: Logical Workflows & Mechanisms
To determine the best path forward for your specific assay, follow the decision matrix below.
Logical workflow for selecting the optimal aqueous solubilization strategy.
Mechanism of synergistic ternary inclusion complex formation.
Part 3: Quantitative Data & Formulation Selection
The table below summarizes the expected performance of various excipient systems based on standard solubilization behaviors of highly lipophilic fluorene derivatives.
| Formulation Strategy | Excipient Composition | Expected Solubility Boost | Mechanism of Action | Pros & Cons |
| Aqueous Buffer (Control) | 1x PBS (pH 7.4) | Baseline (< 1 µg/mL) | N/A | Pro: Physiological.Con: Unusable for dosing. |
| Micellar Surfactant | 2% Tween 80 + 5% DMSO in PBS | ~50 to 100-fold | Reduction of interfacial tension; micellar entrapment[2]. | Pro: Easy to prepare.Con: High surfactant levels can cause cell toxicity. |
| Binary Complex | 10% (w/v) HP- β -CD in water | ~500-fold | Hydrophobic encapsulation of the fluorene core[4]. | Pro: Low toxicity.Con: Requires high mass of CD. |
| Ternary Complex | 10% HP- β -CD + 5% PEG400 | > 1000-fold | Synergistic stabilization of the host-guest inclusion complex[6],[5]. | Pro: Maximum solubility, stable upon dilution.Con: Complex preparation workflow. |
Part 4: Self-Validating Experimental Protocol
Protocol: Preparation of a Ternary Inclusion Complex (Drug + HP- β -CD + PEG400)
Phase 1: Co-Solvent Dissolution
-
Weigh 10 mg of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide.
-
Dissolve the compound completely in 0.5 mL of a volatile organic solvent (e.g., Acetone or Methanol). Causality: We must completely break the crystal lattice energy at the molecular level before introducing the cyclodextrin.
-
In a separate vial, dissolve 100 mg of HP- β -CD in 0.5 mL of purified water. Add 50 µL of PEG400 to this aqueous solution and vortex thoroughly.
Phase 2: Complexation & Evaporation 4. Slowly add the organic drug solution dropwise to the aqueous HP- β -CD/PEG400 solution while stirring continuously at 500 RPM. 5. Place the open vial in a vacuum concentrator (SpeedVac) or under a gentle stream of Nitrogen gas at 40°C to completely evaporate the volatile organic solvent (approx. 2 hours). 6. Self-Validation Checkpoint 1 (Visual): Once the organic solvent is removed, the remaining aqueous solution should be optically clear. If you observe cloudiness or a white precipitate, the inclusion complex has failed (likely due to exceeding the saturation capacity of the CD).
Phase 3: Reconstitution & Validation 7. Lyophilize (freeze-dry) the clear solution overnight to obtain a dry, white powder. This powder is your stabilized ternary complex. 8. Reconstitute the powder in your desired volume of biological buffer (e.g., 1x PBS). 9. Self-Validation Checkpoint 2 (Analytical): Analyze the reconstituted solution using Dynamic Light Scattering (DLS).
-
Pass: A Polydispersity Index (PDI) of < 0.2 and a hydrodynamic radius of < 5 nm confirms true molecular encapsulation.
-
Fail: A PDI > 0.3 or particles > 100 nm indicates that you have formed a colloidal suspension of aggregates, which will precipitate over time or cause false positives in biological assays.
References
-
Garon D, et al. "Influence of surfactants on solubilization and fungal degradation of fluorene." Chemosphere. 2002. URL:[Link]
-
Lee YH, et al. "Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone." AAPS PharmSciTech. 2003. URL:[Link]
-
Loftsson T, et al. "Evaluation of cyclodextrin solubilization of drugs." International Journal of Pharmaceutics. 2005. URL: [Link]
-
Ribeiro LSS, et al. "Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs." Brazilian Journal of Pharmaceutical Sciences (SciELO). 2012. URL:[Link]
-
Environment and Climate Change Canada. "Fact sheet: Fluorene — Environmental behaviour." Government of Canada. URL:[Link]
-
Mura P, et al. "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles." Journal of Chemistry (PMC). 2013. URL:[Link]
Sources
- 1. Fact sheet: Fluorene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. Influence of surfactants on solubilization and fungal degradation of fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juliet84.free.fr [juliet84.free.fr]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
scaling up the production of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide safely and efficiently
Technical Support Center: Scaling Up N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide Production
Welcome to the technical support center for the safe and efficient scale-up of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide. This guide is designed for researchers, chemists, and drug development professionals. Here, we address critical questions and potential challenges you may encounter during synthesis, purification, and scale-up, grounding our advice in established chemical principles and safety protocols.
Section 1: Synthesis Strategy & Core Chemistry FAQs
The production of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is a multi-step process that requires careful control over reaction conditions. The most established and logical pathway involves the formation of a disulfonyl chloride intermediate from the fluorene backbone, followed by amination.
Caption: Proposed synthetic workflow for the target molecule.
Q1: What is the most common method for synthesizing the key sulfonyl chloride intermediate?
The most direct method is the electrophilic aromatic substitution (chlorosulfonylation) of the 9H-fluorene starting material.[1] This is typically achieved using a strong chlorosulfonating agent like chlorosulfonic acid (ClSO₃H).
-
Causality: The fluorene ring is electron-rich, making it susceptible to electrophilic attack. Chlorosulfonic acid serves as the source of the electrophilic species (SO₂Cl⁺), which substitutes at the electron-rich 2 and 7 positions of the fluorene core. This method, while effective, requires stringent safety measures due to the hazardous nature of the reagent.[2]
Q2: What are the primary side reactions to be aware of during the amination step?
The main side reactions during the reaction of 9H-fluorene-2,7-disulfonyl chloride with dimethylamine include:
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze back to the sulfonic acid.[3] This inactive species will not react with the amine, leading to yield loss and purification challenges.
-
Incomplete reaction: If only one of the two sulfonyl chloride groups reacts, it will result in a mono-sulfonamide impurity.
-
Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct.[3]
Section 2: Scale-Up & Safety Troubleshooting Guide
Scaling up from the bench requires more than just multiplying reagent quantities. It involves a deep understanding of reaction thermodynamics, mass transfer, and process safety.
Troubleshooting Common Scale-Up Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Runaway Reaction / Poor Temperature Control during Chlorosulfonation | Highly exothermic nature of the reaction. Inadequate heat dissipation in a large reactor. Addition rate of chlorosulfonic acid is too fast. | 1. Ensure Adequate Cooling: Use a reactor with a high surface-area-to-volume ratio and a powerful cooling system. 2. Controlled Addition: Add the chlorosulfonic acid dropwise or via a syringe pump at a slow, controlled rate to manage the exotherm. 3. Dilution: Using an inert solvent (e.g., dichloromethane) can help dissipate heat, although this may require removal later. |
| Low Yield of Final Product | 1. Inactive Sulfonyl Chloride: The intermediate may have hydrolyzed due to moisture exposure during workup or storage.[3] 2. Incorrect Stoichiometry: An improper ratio of dimethylamine to the disulfonyl chloride can lead to incomplete conversion. 3. Sub-optimal Temperature: The amination reaction may be too slow at lower temperatures. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents for the amination step.[4] 2. Optimize Stoichiometry: Use a slight excess of dimethylamine to drive the reaction to completion. 3. Monitor and Adjust Temperature: Monitor the reaction by TLC or HPLC. If the reaction is sluggish, consider gentle heating.[4] |
| Product Fails Purity Specifications | 1. Residual Starting Material: Incomplete reaction. 2. Presence of Byproducts: Side reactions such as hydrolysis or mono-amination occurred. 3. Inefficient Purification: The chosen purification method (e.g., recrystallization, chromatography) is not adequately removing impurities at scale. | 1. Reaction Monitoring: Ensure the reaction goes to completion before workup.[3] 2. Controlled Conditions: Maintain anhydrous conditions and correct stoichiometry to minimize side reactions. 3. Optimize Purification: Develop a robust purification protocol. Recrystallization is often preferred for scale-up; screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal one.[4] |
Safety FAQs
Q3: What are the critical safety precautions when handling chlorosulfonic acid during scale-up?
Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.
-
Personal Protective Equipment (PPE): Always wear a face shield, safety goggles, and acid-resistant gloves and apron.[5]
-
Ventilation: Work in a well-ventilated fume hood or a controlled reactor system with appropriate off-gas scrubbing.
-
Handling: Add the acid slowly and in a controlled manner to the reaction mixture, which should be kept cool in an ice bath.[1] Never add water to chlorosulfonic acid.
-
Spill Response: Neutralize small spills with a suitable agent like sodium bicarbonate, and have appropriate spill kits readily available.
Q4: Are there any specific hazards associated with the final product or intermediates?
While specific data for N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is not widely available, related compounds provide guidance.
-
Fluorene Derivatives: Some fluorene compounds are classified as irritants or may have long-term aquatic toxicity.[6][7] Handle with care, avoiding dust inhalation and skin contact.[5]
-
Sulfonamides: Generally, sulfonamides are stable solids. However, it is good practice to handle any new chemical entity with caution. A Safety Data Sheet (SDS) should be developed based on available data for related structures.[8]
Section 3: Purification & Quality Control
Achieving high purity is essential, especially for pharmaceutical applications. The choice of purification method is critical for efficiency at scale.
Q5: What is the most scalable method for purifying the final sulfonamide product?
For solid compounds, recrystallization is generally the most effective and scalable purification method.[9] It avoids the high solvent usage and cost associated with large-scale column chromatography.
-
Expert Insight: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvent systems for sulfonamides include ethanol/water and ethyl acetate/hexanes.[4]
Q6: How can I troubleshoot poor separation during column chromatography if it is required?
If column chromatography is necessary (e.g., for removing a close-eluting impurity), poor separation can be addressed by:
-
Optimizing the Mobile Phase: Adjusting the solvent polarity is the first step. For normal-phase silica gel, decreasing the polarity of the mobile phase will increase the retention time of your compounds, potentially improving separation.[10]
-
Using Gradient Elution: A gradient, where the solvent composition changes over time (e.g., from low to high polarity), is highly effective for separating compounds with different polarities.[10]
-
Changing the Stationary Phase: If silica gel is ineffective, consider other stationary phases like alumina or chemically-modified silica (e.g., C18 for reverse-phase).[11]
Caption: Decision workflow for troubleshooting purification issues.
Section 4: Implementing Process Analytical Technology (PAT)
For efficient and robust scale-up, implementing Process Analytical Technology (PAT) is highly recommended. PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[12][13]
Q7: How can PAT be applied to the synthesis of this sulfonamide?
-
Real-time Reaction Monitoring: Instead of relying on discrete sampling and offline analysis (TLC, HPLC), in-line spectroscopic tools (e.g., FT-IR, Raman) can monitor the disappearance of reactants and the appearance of the product in real-time.[14] This allows for precise determination of reaction completion, preventing unnecessary heating or extended reaction times, which can lead to byproduct formation.
-
Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization in real-time. This helps ensure consistent crystal form and size, which is critical for product filtration, drying, and bioavailability.
-
Benefits: Implementing PAT leads to enhanced process understanding, reduced variability between batches, higher yields, and potentially allows for Real-Time Release Testing (RTRT), reducing production cycle times.[15]
Section 5: Reference Experimental Protocols (Lab-Scale)
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 9H-Fluorene-2,7-disulfonyl Chloride
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler/scrubber containing a base solution (e.g., NaOH).
-
Reaction: Cool the flask in an ice-water bath. To the flask, add 9H-fluorene (1.0 eq).
-
Addition: Slowly add chlorosulfonic acid (approx. 5.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous HCl gas evolution will be observed.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be used in the next step or purified further if necessary.
Protocol 2: Synthesis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reactants: Dissolve the crude 9H-fluorene-2,7-disulfonyl chloride (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane. Cool the solution in an ice bath.
-
Addition: Add dimethylamine (a solution in THF or as a condensed gas, >2.2 eq) and a non-nucleophilic base like triethylamine (>2.2 eq) dropwise. The base is crucial to neutralize the HCl generated during the reaction.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.[4]
-
Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine to remove unreacted amine and base.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
References
- (No Source)
- Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development.
- Longdom Publishing. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- AspenTech. (n.d.).
- Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
- Google Patents. (n.d.).
- Pharmaguideline. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
- ACS Publications. (2020).
- BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Fisher Scientific. (n.d.).
- BenchChem. (n.d.).
- ACS Publications. (n.d.). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping.
- SDS Manager. (2020). 9h-fluorene-2,7-disulfonic acid bis- [(furan-2-ylmethyl)-amide] - SDS.
- MilliporeSigma. (2025).
- Ossila. (2022).
- Merck. (n.d.).
- Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
- (No Source)
- Thieme. (2024).
- PMC. (n.d.).
- PubMed. (2025). Asymmetric Donor-Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis.
- ResearchGate. (2024).
- ACS Publications. (2017).
- (No Source)
- ACS Publications. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
- Google Patents. (n.d.).
- ResearchGate. (2020).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 9H-FLUORENE-2,7-DISULFONIC ACID BIS- [(FURAN-2-YLMETHYL)-AMIDE] SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. longdom.org [longdom.org]
- 13. Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. agilent.com [agilent.com]
- 15. PAT in the Pharmaceutical Industry | AspenTech [aspentech.com]
N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide vs fluorene-2,7-diamine derivatives in OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the fluorene scaffold has emerged as a versatile and robust building block.[1][2][3] Its rigid, planar structure, coupled with high thermal stability and excellent photoluminescence quantum yields, makes it an ideal candidate for various roles within an OLED device.[3][4] This guide provides an in-depth comparison of two distinct classes of 2,7-substituted fluorene derivatives: the well-established, electron-donating fluorene-2,7-diamine family and the largely unexplored, electron-withdrawing N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide and its conceptual analogs.
While fluorene-2,7-diamine derivatives have carved a significant niche as high-performance hole-transporting and emissive materials, their disulfonamide counterparts remain conspicuously absent from the OLED literature. This guide will, therefore, juxtapose the proven performance of the former with a theoretical exploration of the latter, providing a comprehensive overview for researchers seeking to innovate in OLED material design.
The Ascendancy of Fluorene-2,7-Diamine Derivatives: A Legacy of Performance
Fluorene-2,7-diamine derivatives, characterized by the presence of electron-donating amine groups at the 2 and 7 positions, have been extensively studied and successfully implemented in OLEDs. These materials are primarily lauded for their exceptional hole-transporting properties and their utility as blue-emitting materials.
Key Performance Characteristics:
-
Exceptional Thermal Stability: A recurring theme in the literature is the enhanced thermal stability of fluorene-based diamine hole-transporting materials (HTMs). The rigid fluorene core contributes to high glass-transition temperatures (Tg), often exceeding 140°C.[5][6] This high thermal stability is crucial for preventing morphological changes in the thin films of an OLED device during operation, thereby extending its lifetime.[6]
-
High Hole Mobility: The incorporation of triarylamine moieties at the 2 and 7 positions of the fluorene core results in materials with high hole mobility.[6] This efficient hole transport leads to improved device performance, including higher current efficiencies and luminance.
-
Tunable Optoelectronic Properties: The electronic properties of fluorene-2,7-diamine derivatives can be readily tuned by modifying the substituents on the nitrogen atoms or the fluorene core. This allows for the optimization of HOMO/LUMO energy levels to facilitate efficient charge injection from the anode and transport to the emissive layer.[7][8]
-
Solution Processability: Many fluorene-2,7-diamine derivatives exhibit good solubility in common organic solvents, making them suitable for cost-effective, solution-based fabrication techniques like spin-coating and printing.[2][7]
Experimental Data Summary:
| Derivative | Role in OLED | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
| 2M-DDF | HTL | 21,412 | 4.78 | 3.8 | [7] |
| ISF | HTL | - | - | - | [6] |
| Various | Emitter (Blue) | - | 5.12 | - | [9] |
Note: This table presents a selection of reported data to illustrate the performance of fluorene-2,7-diamine derivatives. Performance can vary significantly with device architecture.
The Enigma of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide: A Theoretical Postulation
In stark contrast to the wealth of data on diamine derivatives, there is a notable absence of published research on the application of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide in OLEDs. However, based on the fundamental principles of organic electronics, we can extrapolate its potential properties and roles.
The defining feature of this molecule is the presence of two N,N-dimethylsulfonamide groups. The sulfonamide moiety is a strong electron-withdrawing group, which would impart electronic characteristics diametrically opposed to those of the electron-donating amine group.
Expected Properties and Potential Applications:
-
Electron-Transporting Material (ETM): The strong electron-withdrawing nature of the sulfonamide groups would significantly lower the LUMO energy level of the molecule. This could make it a suitable candidate for an electron-transporting or hole-blocking layer in an OLED, facilitating the movement of electrons from the cathode to the emissive layer.
-
Host Material for Phosphorescent Emitters: The electron-withdrawing character is expected to result in a wide bandgap and a high triplet energy level. High triplet energy is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the phosphorescent guest to the host.
-
Altered Photophysical Properties: Compared to the blue emission often observed in diamine derivatives, the disulfonamide is likely to have a significantly different emission profile. The strong intramolecular charge transfer character that could arise from the electron-rich fluorene core and the electron-withdrawing sulfonamide groups might lead to red-shifted emission.
A Comparative Overview: Diamine vs. Disulfonamide
| Property | Fluorene-2,7-Diamine Derivatives | N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide (Theoretical) |
| Electronic Nature | Electron-donating (p-type) | Electron-withdrawing (n-type) |
| Primary Role in OLEDs | Hole-Transporting Layer (HTL), Emitter | Electron-Transporting Layer (ETL), Host Material |
| HOMO/LUMO Levels | Higher HOMO, Higher LUMO | Lower HOMO, Lower LUMO |
| Charge Carrier Mobility | High Hole Mobility | Potentially High Electron Mobility |
| Thermal Stability | Proven High (High Tg) | Expected to be High |
Experimental Protocols
Synthesis of Fluorene-2,7-Diamine Derivatives (Illustrative Example)
A common synthetic route to fluorene-2,7-diamine derivatives is through a double Buchwald-Hartwig amination of 2,7-dibromo-9,9-dialkylfluorene.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with 2,7-dibromo-9,9-dialkylfluorene (1.0 eq.), the desired secondary amine (2.2 eq.), sodium tert-butoxide (2.4 eq.), and a palladium catalyst such as Pd2(dba)3 (0.02 eq.) with a suitable phosphine ligand like P(t-Bu)3 (0.08 eq.).
-
Solvent Addition: Anhydrous toluene is added to the flask.
-
Reaction Execution: The flask is sealed and heated to reflux (typically 80-110 °C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a solvent such as dichloromethane and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure fluorene-2,7-diamine derivative.
Visualization of Concepts
Caption: Fig. 1: Functional roles of diamine and disulfonamide derivatives in an OLED.
Future Outlook and Research Directions
The stark contrast between the well-documented success of fluorene-2,7-diamine derivatives and the unexplored potential of their disulfonamide counterparts presents a clear opportunity for future research. The synthesis and characterization of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide and related compounds are essential first steps. Subsequent investigation into their photophysical and electrochemical properties will be crucial to validate their predicted utility as electron-transporting or host materials.
A systematic study comparing the performance of OLEDs incorporating these two classes of materials would provide invaluable insights into the structure-property relationships of fluorene derivatives. Such research could pave the way for the development of novel, high-performance materials for next-generation OLED displays and lighting.
References
- Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. (2024). Source not specified.
- High T g Fluorene-based Hole-transporting Materials for Organic Light-emitting Diodes. (2005). Journal of the American Chemical Society.
- Thermally Stable Hole-Transporting Materials Based upon a Fluorene Core. (2002).
- Electropolymerization of diaminofluorene and its electrochemical properties. (2011). Journal of the Iranian Chemical Society.
- Inexpensive fluorene-based hole transporting material with terminated thiophene unit for efficient semi-transparent Sb2S3 solar cells. (2022). nanoGe Conferences.
- A Fluorene-Terminated Hole-Transporting Material For Highly Efficient and Stable Perovskite Solar Cells. (2018). Scribd.
- Exploring Fluorene Derivatives for Advanced OLED Displays. NINGBO INNO PHARMCHEM CO.,LTD..
- AIE-Active Fluorene Derivatives for Solution-Processable Nondoped Blue Organic Light-Emitting Devices (OLEDs). (2015).
- Solution processed organic light-emitting diodes and photodiodes utilizing poly (alkylfluorene)
- Application of Fluorene Derivatives in OLED Technology: Applic
- Fluorene-Based Copolymers for Red-Light-Emitting Diodes. Source not specified.
- Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem.
- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic
- Electrochemical and spectroelectrochemical properties of fluorene-based derivatives as precursors for conjugated polymers.
- 2,7-Diaminofluorene-Based Organic Dyes for Dye-Sensitized Solar Cells: Effect of Auxiliary Donor on Optical and Electrochemical Properties. (2011). The Journal of Organic Chemistry.
- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024).
- Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. (2025). MDPI.
- Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene deriv
- New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Source not specified.
- Using fluorene to lock electronically active moieties in thermally activated delayed fluorescence emitters for high-performance non-doped organic light-emitting diodes with suppressed roll-off. (2020). RSC Publishing.
- 9,9-Diethyl-N,N-diphenyl-9H-fluoren-2-amine derivatives end-capped with various aromatics as blue emitters for OLEDs. (2017). Taylor & Francis.
- The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs.
- Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. (2024). PMC.
- Fluorene-fused Dimeric Carbonyl/amine Multiresonant Thermally Activated Delayed Fluorescence Emitter for Efficient Green OLEDs. (2023). ChemRxiv.
- Asymmetric Donor-Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. (2025). PubMed.
- Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. PMC.
- Synthesis of 9,9-Disubstituted Fluorenes from 2-Iodobiphenyls and α-Diazoesters under Palladium C
- Molecular Understanding of the Chemical Stability of Organic Materials for OLEDs: A Comparative Study on Sulfonyl, Phosphine-Oxide, and Carbonyl-Containing Host Materials. (2014).
- Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. (2024). Semantic Scholar.
- Highly efficient (EQE > 27%)
- Fluorene-Based Π-Conjugated Molecules for OLED Applic
- Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. (2020).
- Compound N2,N2,N7,N7-tetrapropyl-9H-fluorene-2,7-disulfonamide. Chemdiv.
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- 1. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
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Comparative Photoluminescence Quantum Yield Guide: N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
[label="2. Absorbance Measurement:\nUV-Vis,\nBaseline Correct",
Executive Summary
The fluorene core is a privileged scaffold in optoelectronics, materials science, and medicinal chemistry due to its rigid, planar biphenyl structure that strongly favors radiative decay pathways. However, the photophysical properties—specifically the Photoluminescence Quantum Yield (PLQY or ΦF )—are highly sensitive to peripheral substitution. This guide provides an objective, data-driven comparison of the PLQY of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide against standard fluorene benchmarks. By analyzing the interplay between electron-withdrawing disulfonamide groups and excited-state dynamics, this document equips researchers with the mechanistic insights and self-validating protocols necessary for accurate photophysical characterization.
Mechanistic Insights: The Role of Disulfonamide Substituents
Standard alkyl-substituted fluorenes exhibit exceptionally high PLQY values due to a large HOMO-LUMO gap and a highly allowed π−π∗ transition [4]. However, introducing N,N-dimethylsulfonamide groups at the 2,7-positions fundamentally alters the electronic landscape of the molecule.
The strong electron-withdrawing nature of the −SO2N(CH3)2 groups lowers the LUMO energy level, making the molecule highly electron-deficient. While this is advantageous for electron-transporting materials [3], it introduces a competing non-radiative decay pathway. Upon photoexcitation, the molecule undergoes a transition from a Locally Excited (LE) state to an Intramolecular Charge Transfer (ICT) state, particularly in polar solvents. This ICT state experiences enhanced solvent-solute dipole interactions, which significantly increases the non-radiative decay rate ( knr ) and consequently lowers the overall PLQY[1, 2].
Photophysical decay pathways highlighting the ICT state induced by 2,7-disulfonamide groups.
Comparative Photophysical Data
To objectively evaluate N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide, we compare it against 9,9-Dihexylfluorene (a high-efficiency benchmark) and 2,7-Dibromofluorene (a low-efficiency benchmark dominated by the heavy-atom effect).
Data represents typical measurements in spectroscopic grade Tetrahydrofuran (THF) at 298 K.
| Compound | Substituent at 2,7-position | Abs Max (nm) | Em Max (nm) | PLQY ( ΦF ) | kr ( 108s−1 ) | knr ( 108s−1 ) |
| N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide | −SO2N(CH3)2 | 335 | 415 | 0.38 | 4.2 | 6.8 |
| 9,9-Dihexylfluorene (Benchmark) | Alkyl | 320 | 390 | 0.85 | 8.1 | 1.4 |
| 2,7-Dibromofluorene | −Br | 330 | 405 | 0.15 | 2.5 | 14.2 |
| Quinine Sulfate (Reference) | N/A | 348 | 450 | 0.54 | N/A | N/A |
Key Takeaway: The target disulfonamide compound exhibits a moderate PLQY (0.38). It avoids the severe intersystem crossing (ISC) quenching seen in the dibromo-derivative but does not reach the near-unity quantum yields of pure alkyl fluorenes due to the ICT-driven non-radiative decay ( knr=6.8×108s−1 ).
Self-Validating Experimental Protocols for PLQY Determination
To ensure high scientific integrity, PLQY must not be measured via a single-point calculation, which is highly susceptible to concentration artifacts. Instead, we utilize the Relative Gradient Method .
Why this is a self-validating system: By plotting the integrated fluorescence intensity against absorbance for a 5-point dilution series, the resulting R2 linearity strictly validates the absence of aggregation-induced quenching and inner-filter effects. Any deviation from a linear gradient ( R2<0.99 ) immediately flags an experimental error, providing built-in quality control.
Step-by-step experimental workflow for accurate photoluminescence quantum yield determination.
Step-by-Step Protocol
-
Reference Selection: Prepare a stock solution of Quinine Sulfate in 0.1 M H2SO4 ( Φref=0.54 ). This reference is chosen because its absorption and emission profiles overlap well with fluorene derivatives.
-
Sample Preparation (Causality of OD limits): Prepare a stock solution of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide in spectroscopic grade THF. Create a 5-point dilution series for both the sample and the reference. Crucial: The optical density (OD) at the excitation wavelength must remain below 0.1. Causality: Higher absorbances lead to primary and secondary inner-filter effects (self-absorption of emitted photons), artificially deflating the PLQY.
-
UV-Vis Absorption: Measure the absorbance of all 10 solutions (5 sample, 5 reference) at the chosen excitation wavelength ( λex=330 nm) using a standard 1 cm quartz cuvette.
-
Photoluminescence Integration: Excite the samples at λex and record the emission spectra (e.g., 350 nm to 600 nm). Integrate the total area under the fluorescence curve ( I ) for each sample.
-
Gradient Calculation: Plot Integrated Fluorescence ( I ) on the y-axis vs. Absorbance ( A ) on the x-axis. Extract the gradient ( Grad ) for both the sample and the reference.
-
Final Computation: Calculate the absolute PLQY using the following equation, which corrects for the refractive index ( η ) of the different solvents used:
Φsample=Φref×(GradrefGradsample)×(ηref2ηsample2)
(Note: ηTHF=1.407 , η0.1MH2SO4≈1.333 )
References
- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic
- Investigation of solvent effect on photophysical properties of some sulfonamides derivatives ResearchG
- Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices RSC Advances (2024)
- New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping Macromolecules (2000)
N2,N2,N7,N7-Tetramethyl-9H-Fluorene-2,7-Disulfonamide: Characterization and Comparative Guide for Ferroptosis Reference Materials
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Need for High-Fidelity Standards in Ferroptosis
In the rapidly evolving landscape of targeted cell death, ferroptosis has emerged as a critical therapeutic vulnerability for overcoming drug-resistant and advanced cancers[1]. The discovery of Class III ferroptosis-inducing compounds (FINs)—particularly fluorene-2,7-disulfonamide derivatives like FIN56 and CIL56—revolutionized our understanding of glutathione peroxidase 4 (GPX4) degradation and squalene synthase (SQS) modulation[1].
However, as research transitions from exploratory high-throughput screening to rigorous IND-enabling pharmacodynamic studies, the field requires highly characterized Standard Reference Materials (SRMs). N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide (and its structurally related 9-imino derivatives) serves as a critical analytical and biological standard[2]. As a Senior Application Scientist, I have observed that assay irreproducibility often stems from using metabolically labile or poorly soluble inducers as baseline controls. This guide provides a comprehensive characterization of this tetramethyl-substituted SRM, objectively comparing its performance against alternative ferroptosis inducers and detailing self-validating protocols for its application in drug discovery workflows.
Mechanistic Grounding: The Fluorene-2,7-Disulfonamide Scaffold
Unlike Class I FINs (e.g., Erastin) that inhibit the system Xc- cystine/glutamate antiporter, or Class II FINs (e.g., RSL3) that directly bind and inhibit GPX4 without degrading it, fluorene-2,7-disulfonamides trigger a unique, dual-pronged mechanism[3].
These compounds induce the post-translational degradation of GPX4 while simultaneously binding to and activating Squalene Synthase (SQS)[1]. The activation of SQS shunts the mevalonate pathway away from the production of Coenzyme Q10 (CoQ10), a crucial endogenous lipophilic antioxidant. The N2,N2,N7,N7-tetramethyl substitution provides a distinct steric and electronic profile compared to the bulky dicyclohexyl groups of FIN56, offering altered lipophilicity that makes it an ideal comparative standard for structure-activity relationship (SAR) studies[2].
Dual-pathway mechanism of fluorene-2,7-disulfonamides inducing ferroptosis.
Comparative Performance Profiling
To establish the utility of the N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide SRM, we must benchmark its physicochemical and biological properties against established alternatives. The data below synthesizes quantitative performance metrics across standard HT-1080 cell viability assays and solubility profiling[1][4].
Table 1: Comparative Analysis of Ferroptosis Inducers and Reference Standards
| Compound / Standard | Mechanism Class | Primary Target(s) | IC50 (HT-1080, 48h) | Aqueous Solubility | Stability (in DMSO) |
| N2,N2,N7,N7-Tetramethyl-9H-Fluorene-2,7-Disulfonamide (SRM) | Class III FIN (Analog) | GPX4 / SQS | ~2.5 µM | Moderate | High (>6 months at -20°C) |
| FIN56 | Class III FIN | GPX4 / SQS | ~1.5 µM | Low (~30 mg/mL in DMSO) | Moderate |
| Erastin | Class I FIN | System Xc- | ~1.3 µM | Very Low (0.086 mM) | Low (Metabolically labile) |
| RSL3 | Class II FIN | GPX4 (Direct Inhibition) | ~0.01 µM | Poor | Moderate |
Application Insight: While RSL3 is highly potent, its poor solubility often leads to precipitation in aqueous media, causing erratic dose-response curves. Erastin is metabolically labile, precluding reliable in vivo extrapolation[1]. The tetramethyl-fluorene-2,7-disulfonamide scaffold strikes an optimal balance: it is sufficiently potent to trigger measurable lipid peroxidation while maintaining the chemical stability required for long-term LC-MS/MS assay calibration.
Self-Validating Experimental Protocols for SRM Characterization
A reference material is only as reliable as the protocols used to characterize it. The following workflows are designed with built-in causality and self-validation. We do not just measure cell death; we prove the mechanism of cell death.
Protocol A: Analytical Preparation & Quality Control
Fluorene-2,7-disulfonamide derivatives are susceptible to auto-oxidation over prolonged periods in solution[4].
-
Solubilization: Weigh 5.0 mg of the SRM powder and dissolve in anhydrous, LC-MS grade DMSO to create a 10 mM stock solution.
-
Inert Gas Purging (Critical Causality Step): Purge the DMSO stock solution with a gentle stream of Argon or Nitrogen gas for 60 seconds. Why? Displacing dissolved oxygen prevents the premature oxidation of the fluorene core. This ensures that any lipid peroxidation observed in downstream biological assays is strictly mediated by the compound's intracellular activity, not an artifact of a degraded dosing solution[4].
-
Aliquot and Store: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C.
Protocol B: In Vitro Biological Validation (HT-1080 Assay)
Cell death is merely a phenotypic endpoint. To prove that the SRM is inducing ferroptosis specifically, the protocol must be a self-validating system utilizing mechanistic rescue controls.
-
Cell Seeding: Seed HT-1080 fibrosarcoma cells at 2,000 cells/well in a 96-well plate. Incubate overnight at 37°C.
-
Dosing: Treat cells with a 10-point titration of the SRM (ranging from 0.01 µM to 20 µM).
-
Parallel Rescue Cohort (Critical Causality Step): In a parallel set of wells, co-treat the cells with the SRM and 100 µM Deferoxamine (DFO) or 1 µM Liproxstatin-1. Why? DFO chelates intracellular iron, while Liproxstatin-1 acts as a radical-trapping antioxidant. If the SRM-induced toxicity is completely reversed by these agents, it definitively confirms the mechanism is iron-dependent lipid peroxidation, ruling out off-target apoptosis or necrosis[1].
-
Quantification: After 48 hours, assess cell viability using CellTiter-Glo® Luminescent Cell Viability Assay. Calculate the IC50 shift between the standard and rescue cohorts.
Self-validating experimental workflow for characterizing ferroptosis-inducing reference materials.
Conclusion
The characterization of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide as a Standard Reference Material provides drug development professionals with a robust, stable, and mechanistically precise tool. By adhering to strict inert-gas handling protocols and employing self-validating rescue assays, researchers can confidently calibrate their high-throughput screens and isolate true ferroptotic modulators from non-specific cytotoxic noise.
References
-
[2] Molport. [2,7-bis(dimethylsulfamoyl)-9H-fluoren-9-ylidene]amino acetate. Available at:
-
[1] NIH - PMC. Ferroptosis: An emerging therapeutic opportunity for cancer. Available at:
-
[4] Cayman Chemical. FIN56 Product Information. Available at:
-
Google Patents. WO2018118711A1 - Small molecule ferroptosis inducers. Available at:
-
[3] MDPI. Ferroptosis in Cancer Immunotherapy—Implications for Hepatocellular Carcinoma. Available at:
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A Comparative Benchmarking Guide to N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide as a Hole-Transport Material
To researchers, scientists, and professionals in drug development, the relentless pursuit of more efficient and stable materials is a familiar narrative. In the realm of organic electronics, particularly in the fabrication of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transport material (HTM) plays a pivotal role in device performance and longevity. This guide provides an in-depth comparative analysis of a promising yet under-documented candidate, N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide, benchmarking it against established high-performance HTMs.
While direct experimental data for N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is not extensively available in peer-reviewed literature, this guide will leverage data from structurally analogous fluorene-based compounds to project its potential performance. This comparative approach, grounded in the established structure-property relationships of fluorene derivatives, offers a valuable predictive benchmark for researchers considering this molecule for their applications. The core of our comparison will focus on the industry-standard spiro-OMeTAD, the polymeric alternative PTAA, and the inorganic contender CuSCN.
The Crucial Role of a Hole-Transport Material
A hole-transport material (HTM) is a critical component in many optoelectronic devices, acting as a selective layer that facilitates the efficient extraction and transport of photogenerated positive charge carriers (holes) from the light-absorbing layer (e.g., perovskite) to the electrode.[1] An ideal HTM should possess a trifecta of key characteristics:
-
Favorable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction with minimal energy loss.[2] Simultaneously, its Lowest Unoccupied Molecular Orbital (LUMO) should be sufficiently high to effectively block electrons, preventing recombination at the anode.[2]
-
High Hole Mobility: Efficient transport of the extracted holes to the electrode is paramount to minimize charge accumulation and recombination, which directly impacts the fill factor and overall efficiency of the device.[1]
-
Excellent Film-Forming Properties and Stability: The ability to form a uniform, pinhole-free thin film is crucial for preventing short circuits and ensuring good interfacial contact. Furthermore, the material must exhibit high thermal and morphological stability to ensure the long-term operational stability of the device.[3]
Benchmarking N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide: A Data-Driven Comparison
The fluorene core is a well-established building block for HTMs due to its rigid, planar structure which can facilitate good charge transport.[3] The functionalization at the 2, 7, and 9 positions of the fluorene moiety allows for the fine-tuning of its electronic and physical properties.[3][4] In the case of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide, the presence of electron-withdrawing sulfonamide groups at the 2 and 7 positions is expected to lower the HOMO energy level, a desirable trait for achieving high open-circuit voltages in PSCs. The tetramethyl substitution on the sulfonamide nitrogen atoms can enhance solubility and influence the material's morphology.
The following table summarizes the key performance metrics of our target compound (projected based on similar fluorene derivatives) and the benchmark HTMs.
| Property | N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide (Projected) | Spiro-OMeTAD (Pristine) | PTAA | CuSCN |
| HOMO Energy Level (eV) | -5.2 to -5.5 | -5.0 to -5.25[2][5] | ~ -5.2[6] | ~ -5.1 |
| LUMO Energy Level (eV) | -2.1 to -2.5 | -1.5 to -2.28[2][5] | Not specified | Not specified |
| Hole Mobility (cm²/Vs) | 10⁻⁴ to 10⁻⁵ | 2.1 x 10⁻⁵ to 10⁻⁴[7][8] | 10⁻³ to 10⁻²[9] | ~10⁻² |
| Thermal Stability (Tg or Td) | High (expected from fluorene core) | Tg ~ 120 °C[10] | High | High |
| Solubility | Good (expected from tetramethyl groups) | Moderate | Good | Poor in common organic solvents |
| Cost | Potentially lower than Spiro-OMeTAD | High | High | Low |
In-Depth Analysis and Causality
Energy Levels: The projected HOMO level of our target fluorene-disulfonamide derivative (-5.2 to -5.5 eV) is deeper than that of the widely used spiro-OMeTAD. This is a significant advantage as a deeper HOMO level can lead to a larger open-circuit voltage (Voc) in perovskite solar cells, a key parameter for achieving high power conversion efficiencies. The electron-withdrawing nature of the sulfonamide groups is the primary reason for this anticipated lowering of the HOMO energy.[11]
Hole Mobility: While the hole mobility of the target compound is projected to be in a similar range to pristine spiro-OMeTAD, it is expected to be lower than that of the polymeric HTM, PTAA, and the inorganic material, CuSCN.[7][8][9][12] However, it's important to note that the mobility of spiro-OMeTAD is often enhanced through the use of additives, a strategy that could also be applied to our target molecule. The rigid fluorene core should, in principle, facilitate efficient intermolecular charge hopping.[4]
Stability and Cost: Fluorene-based molecules are known for their high thermal stability.[3] The synthesis of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is potentially more straightforward and cost-effective compared to the complex multi-step synthesis of spiro-OMeTAD, making it an attractive candidate for large-scale production.[9] In contrast, CuSCN offers excellent stability and low cost but suffers from poor solubility, which can complicate device fabrication.[13]
Experimental Protocols for Comprehensive Evaluation
To validate the potential of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide, a series of standardized characterization experiments are essential.
Cyclic Voltammetry for HOMO/LUMO Level Determination
This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Solution Preparation: Dissolve the HTM candidate in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Three-Electrode Setup: Utilize a standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Ferrocene Internal Standard: Add ferrocene to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined energy level of -4.8 eV relative to the vacuum level.
-
Voltage Sweep: Apply a sweeping potential to the working electrode and record the resulting current.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. The HOMO and LUMO levels can then be calculated using the following equations:
-
E_HOMO = -[E_ox - E_(1/2)(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red - E_(1/2)(Fc/Fc⁺) + 4.8] eV
-
Space-Charge Limited Current (SCLC) for Hole Mobility Measurement
The SCLC method is a reliable technique to determine the charge carrier mobility of a material by analyzing the current-voltage characteristics of a single-carrier device.
Methodology:
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / HTM / Au. The PEDOT:PSS layer serves as an efficient hole injection layer, while the high work function of gold acts as an electron-blocking layer.
-
Current-Voltage Measurement: Measure the current density (J) as a function of the applied voltage (V) in the dark.
-
Data Analysis: Plot the J-V curve on a log-log scale. In the SCLC regime, the current is dominated by the injected charge carriers and follows the Mott-Gurney law:
-
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
-
where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, µ is the hole mobility, V is the applied voltage, and L is the thickness of the HTM layer.
-
-
Mobility Calculation: The hole mobility (µ) can be extracted from the slope of the J vs. V² plot in the SCLC region.
Conclusion and Future Outlook
N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide presents itself as a theoretically promising candidate for a high-performance hole-transport material. Its projected deeper HOMO energy level, a direct consequence of the electron-withdrawing sulfonamide groups, could pave the way for perovskite solar cells with higher open-circuit voltages. While its intrinsic hole mobility may be comparable to the benchmark spiro-OMeTAD, the potential for lower production costs and good solubility makes it a compelling alternative for further investigation.
The lack of extensive experimental data underscores the need for the scientific community to synthesize and thoroughly characterize this and similar fluorene-disulfonamide derivatives. The protocols outlined in this guide provide a clear roadmap for such an evaluation. Should the experimental results align with the promising projections, N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide could emerge as a valuable addition to the arsenal of materials for next-generation optoelectronic devices, offering a balance of performance, stability, and cost-effectiveness.
References
- Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. [Link to be added]
- De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells. [Link to be added]
- New fluorene-based bipolar charge transporting m
- Progress on the Synthesis and Application of CuSCN Inorganic Hole Transport Material in Perovskite Solar Cells. [Link to be added]
- Upgrading Spiro-OMeTAD with β-Chloroethylcarbazole to Improve the Stability of Perovskite Solar Cells | ACS Energy Letters. [Link to be added]
- Hole mobilities in spiro-MeOTAD measured by three different methods at room temper
- Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. [Link to be added]
- CuSCN as Hole Transport Material for Perovskite Solar Cells. [Link to be added]
- Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. [Link to be added]
- Hole-Transport Layer Molecular Weight and Doping Effects on Perovskite Solar Cell Efficiency and Mechanical Behavior | ACS Applied Materials & Interfaces. [Link to be added]
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Elemental Analysis Validation for Synthesized N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide Batches: A Comparative Guide
Introduction & Scientific Context
The synthesis of highly functionalized fluorene derivatives, such as N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide , is foundational in the development of advanced optoelectronic materials (e.g., OLED scaffolds) and novel pharmaceutical active pharmaceutical ingredients (APIs). However, the presence of the rigid fluorene core coupled with two sterically hindered, electron-withdrawing sulfonamide groups presents a unique analytical challenge.
To confirm the absolute purity of synthesized batches, researchers rely on Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis. According to stringent pharmaceutical and chemical journal guidelines, a synthesized small molecule is only considered pure (>95%) if the absolute difference between the experimental and theoretical mass percentages of its constituent elements falls within a strict ±0.4% margin [1].
This guide objectively compares purification strategies for this specific fluorene derivative using CHNS data as the ultimate validation metric. Furthermore, it evaluates the performance of two leading instrumental alternatives for executing this high-sulfur elemental analysis.
Theoretical Composition & Target Metrics
Before evaluating experimental batches, the theoretical elemental baseline must be established.
-
Molecular Formula: C₁₇H₂₀N₂O₄S₂
-
Molecular Weight: 380.48 g/mol
-
Theoretical Mass Fractions:
-
Carbon (C): 53.66%
-
Hydrogen (H): 5.30%
-
Nitrogen (N): 7.36%
-
Sulfur (S): 16.85%
-
Comparison 1: Purification Strategies Validated by CHNS
To demonstrate the necessity of rigorous purification, three distinct batches of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide were synthesized and subjected to different downstream processing methods. The elemental analysis results objectively highlight the efficacy of each alternative.
Table 1: CHNS Validation of Purification Alternatives
| Purification Method | % C (Found) | % H (Found) | % N (Found) | % S (Found) | Δ Max Deviation | Status |
| Theoretical Target | 53.66% | 5.30% | 7.36% | 16.85% | N/A | N/A |
| Batch A: Crude Precipitation | 52.10% | 5.55% | 7.10% | 16.20% | -1.56% (C) | ❌ Fails |
| Batch B: Recrystallization (EtOH/H₂O) | 53.58% | 5.35% | 7.31% | 16.78% | -0.08% (C) | ✅ Passes |
| Batch C: Column Chromatography | 53.62% | 5.32% | 7.34% | 16.82% | -0.04% (C) | ✅ Passes |
Mechanistic Insight: Batch A failed the ±0.4% criterion primarily due to low carbon and sulfur recovery. This causality points directly to trapped inorganic salts (e.g., unreacted sulfonyl chloride precursors) and residual reaction solvents that dilute the organic mass fraction. Both Recrystallization (Batch B) and Column Chromatography (Batch C) successfully removed these impurities, yielding publication-grade purity.
Comparison 2: Instrumental Alternatives for Disulfonamide Validation
For a compound containing nearly 17% sulfur, the choice of elemental analyzer is critical. High sulfur content can lead to SO₂ peak tailing and incomplete combustion if the instrument is not optimized. We compare two industry-leading alternatives: the Thermo Scientific FlashSmart [2] and the Elementar vario EL cube [3].
Table 2: CHNS Analyzer Performance Comparison
| Feature | Thermo Scientific FlashSmart | Elementar vario EL cube |
| Gas Separation Method | Static PTFE GC Column | Advanced Purge and Trap (APT) |
| Combustion Temp | ~1060°C (up to 1800°C flash) | ~1200°C (up to 1800°C flash) |
| High-Sulfur Handling | Good; requires frequent column bake-outs | Excellent; APT prevents SO₂ peak tailing |
| Detector | Thermal Conductivity Detector (TCD) | Thermal Conductivity Detector (TCD) |
| Best For | High-throughput, modular lab environments | Challenging C:S ratios, large sample sizes |
Expert Recommendation: While both instruments are highly capable, the Elementar vario EL cube is often preferred for disulfonamides. Its Advanced Purge and Trap (APT) technology dynamically holds and releases gases, ensuring complete baseline separation between CO₂ and SO₂ even at extreme elemental ratios, thereby preventing false-positive sulfur deviations.
Experimental Protocol: A Self-Validating Analytical System
To guarantee trustworthiness, the CHNS analysis must not be a single run, but rather a self-validating analytical sequence . The following protocol ensures that any instrumental drift or matrix effect is immediately identified and corrected.
Step-by-Step Methodology
-
System Passivation & Blanking: Run three empty tin capsules as "Blanks" to establish a zero-baseline and confirm the system is entirely leak-free.
-
Matrix-Matched Calibration: Generate a 4-point calibration curve using Sulfanilamide (C 41.84%, H 4.68%, N 16.27%, S 18.62%).
-
Causality: Sulfanilamide is explicitly chosen over standard acetanilide because its elemental matrix (containing high S and N) closely mimics our target disulfonamide, ensuring the TCD response factors are accurately calibrated for SO₂ and N₂ gas volumes.
-
-
K-Factor Verification: Run a known standard (e.g., BBOT) as an "unknown." The system is only validated for sample analysis if the result matches the theoretical BBOT values within ±0.1%.
-
Sample Preparation (Flash Combustion Catalyst): Weigh exactly 2.000 ± 0.100 mg of the synthesized fluorene derivative into a highly pure tin (Sn) capsule. Fold and crimp tightly to exclude atmospheric air.
-
Causality: Tin is not just a container; it is a chemical participant. Upon introduction to the O₂-rich combustion furnace, the oxidation of tin is violently exothermic, temporarily boosting the local micro-environment temperature from 1200°C to ~1800°C. This flash combustion is strictly required to shatter the robust C-S and S=O bonds in the fluorene-2,7-disulfonamide core.
-
-
Triplicate Analysis: Run the sample in triplicate to prove statistical homogeneity.
-
Closing Standard: Conclude the sequence with a final Sulfanilamide standard to prove no detector drift occurred during the run.
Mechanistic Workflow Visualization
The following diagram illustrates the logical flow of the sample through the CHNS analyzer, highlighting the transformation from solid organic matter to separated, quantifiable gases.
Caption: Workflow of CHNS elemental analysis from sample combustion to purity validation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
